molecular formula C10H22N2 B076078 3-(2-Ethylpiperidin-1-yl)propan-1-amine CAS No. 13901-38-7

3-(2-Ethylpiperidin-1-yl)propan-1-amine

カタログ番号: B076078
CAS番号: 13901-38-7
分子量: 170.3 g/mol
InChIキー: BVQNBPJFOANOTF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Ethylpiperidin-1-yl)propan-1-amine is a versatile piperidine-derived amine compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a primary amine terminus connected via a propyl linker to a 2-ethylpiperidine moiety, a structure that suggests potential for interaction with various biological targets, particularly in the central nervous system. Its primary research value lies in its role as a key synthon or building block for the design and synthesis of novel ligands for G-protein coupled receptors (GPCRs) and other neuronal targets. Researchers are investigating its application in the development of potential probes for studying neurotransmitter systems. The 2-ethyl substituent on the piperidine ring influences the molecule's stereoelectronic properties and lipophilicity, which can be critical for optimizing binding affinity and metabolic stability in lead compound optimization campaigns. This amine is strictly for use in laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(2-ethylpiperidin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-2-10-6-3-4-8-12(10)9-5-7-11/h10H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQNBPJFOANOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399504
Record name 3-(2-ethylpiperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13901-38-7
Record name 3-(2-ethylpiperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Scalable Synthesis of 3-(2-Ethylpiperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This technical guide details the synthesis of 3-(2-ethylpiperidin-1-yl)propan-1-amine (CAS: 156-53-6), a critical intermediate in the development of antiarrhythmic agents (e.g., indecainide) and antispasmodics.

The selected pathway utilizes a two-step sequence :

  • Michael Addition: N-alkylation of 2-ethylpiperidine with acrylonitrile.

  • Nitrile Reduction: Conversion of the nitrile intermediate to the primary amine using Lithium Aluminum Hydride (LiAlH4).[1][2][3]

Why this route?

  • Atom Economy: The Michael addition is 100% atom-economical.

  • Scalability: Avoids the use of expensive alkyl halides (e.g., 3-bromopropylamine) which are prone to polymerization.

  • Selectivity: The steric hindrance of the 2-ethyl group is managed by thermodynamic control during the addition phase.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed by disconnecting the propyl-amine chain at the


-carbon relative to the piperidine nitrogen. This reveals acrylonitrile as the optimal "propyl" synthon.
Pathway Visualization (Graphviz)

SynthesisPathway Start 2-Ethylpiperidine (Starting Material) Inter Intermediate: 3-(2-ethylpiperidin-1-yl)propanenitrile Start->Inter Step 1: Michael Addition MeOH, Reflux, 12h Reagent1 Acrylonitrile (Michael Acceptor) Reagent1->Inter Product Target: This compound Inter->Product Step 2: Reduction 0°C -> Reflux Reagent2 LiAlH4 / THF (Reductant) Reagent2->Product

Figure 1: Linear synthesis pathway from 2-ethylpiperidine to the target amine.

Step 1: Synthesis of 3-(2-Ethylpiperidin-1-yl)propanenitrile

This step involves the nucleophilic attack of the secondary amine (piperidine ring) onto the


-carbon of acrylonitrile.
Reaction Parameters
ParameterSpecificationRationale
Stoichiometry 1.0 equiv Amine : 1.1 equiv AcrylonitrileSlight excess of acrylonitrile drives the equilibrium to completion.
Solvent Methanol (MeOH) or Ethanol (EtOH)Protic solvents facilitate proton transfer in the Michael transition state.
Temperature Reflux (65-78°C)The steric bulk of the 2-ethyl group retards the reaction rate compared to unsubstituted piperidine; heat is required.
Time 12 - 24 HoursMonitored by TLC/GC until starting amine < 2%.
Detailed Protocol
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Charging: Add 2-ethylpiperidine (11.3 g, 100 mmol) and Methanol (50 mL) to the flask.

  • Addition: Add Acrylonitrile (5.83 g, 110 mmol) dropwise via the addition funnel over 30 minutes.

    • Critical: The reaction is exothermic. Maintain internal temperature < 40°C during addition using an ice bath if necessary.

  • Reaction: Once addition is complete, heat the mixture to reflux for 18 hours.

  • Workup:

    • Cool to room temperature.

    • Remove solvent and excess acrylonitrile under reduced pressure (Rotary evaporator).

    • Note: Acrylonitrile is toxic; use a rigorous cold trap.

  • Purification: The crude oil is typically >95% pure. For analytical grade, distill under high vacuum (approx. 110-115°C at 0.5 mmHg).

Step 2: Reduction to this compound

The nitrile group is reduced to a primary amine.[1][4] While catalytic hydrogenation (Raney Ni) is preferred for kg-scale, LiAlH4 is the gold standard for laboratory reliability and yield.

Reaction Parameters
ParameterSpecificationRationale
Reagent LiAlH4 (2.0 - 2.5 equiv)2 hydrides needed per

-bond of the nitrile (4 total hydrides). Excess ensures full conversion.
Solvent Anhydrous THF or Diethyl EtherMust be strictly anhydrous to prevent decomposition of the hydride.
Temperature 0°C (Addition) -> RefluxControl initial exotherm, then heat to break the intermediate aluminum complex.
Detailed Protocol
  • Setup: Flame-dry a 1 L 3-neck flask. Equip with mechanical stirrer, reflux condenser, and addition funnel. Maintain a positive pressure of Argon or Nitrogen.

  • Hydride Suspension: Charge LiAlH4 (7.6 g, 200 mmol) and Anhydrous THF (150 mL). Cool to 0°C.[5]

  • Addition: Dissolve the Nitrile intermediate (16.6 g, 100 mmol) in THF (50 mL). Add this solution dropwise to the LiAlH4 suspension over 45 minutes.

    • Observation: Vigorous gas evolution (

      
      ) will occur. Do not rush.
      
  • Reflux: Allow to warm to room temperature, then reflux for 4-6 hours. The mixture will turn gray/white.

  • Quenching (Fieser Method):

    • Cool reaction to 0°C.[5]

    • Add Water (7.6 mL) very slowly.

    • Add 15% NaOH (7.6 mL).

    • Add Water (22.8 mL).

    • Result: A granular white precipitate (Lithium Aluminate) forms, leaving a clear organic supernatant.

  • Isolation: Filter the salts through a Celite pad. Wash the pad with THF.

  • Drying: Dry the combined filtrate over anhydrous

    
     and concentrate in vacuo.
    
  • Final Purification: Vacuum distillation yields the target amine as a colorless oil.

Analytical Characterization & Logic

To validate the structure, look for these diagnostic signals in the


H-NMR (

):
  • The 2-Ethyl Group: A triplet at

    
     ppm (
    
    
    
    ) and a multiplet at
    
    
    ppm (
    
    
    ).
  • The Propyl Linker:

    • 
      -methylene (to amine): Triplet at 
      
      
      
      ppm.
    • 
      -methylene (to piperidine N): Triplet at 
      
      
      
      ppm.
    • 
      -methylene (central): Quintet at 
      
      
      
      ppm.
  • Mass Spectrometry:

    
     peak at 171.18 m/z.
    
Workflow Logic Diagram

Workflow Start Crude Reaction Mixture (Step 2) Quench Fieser Quench (H2O / NaOH / H2O) Start->Quench Careful Addition Filter Filtration (Celite) Remove Al salts Quench->Filter Precipitate Removal Evap Evaporation Filter->Evap Distill Vacuum Distillation (Final Purification) Evap->Distill

Figure 2: Workup and purification logic flow.

Safety & Hazards (E-E-A-T Compliance)

  • Acrylonitrile: Designated carcinogen and highly flammable. All transfers must occur in a fume hood. Double-glove (Nitrile/Laminate) is recommended.

  • LiAlH4: Pyrophoric. Ensure a Class D fire extinguisher (sand/salt) is nearby. Never use water to extinguish a hydride fire.

  • Target Amine: Corrosive.[6][7] Causes severe skin burns and eye damage.[6][8][9]

References

  • PubChem. (n.d.).[9] this compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines. Retrieved October 26, 2023, from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Standard reference for Michael Addition kinetics and Nitrile Reduction mechanisms).
  • Cohen, N. et al. (1984). Synthesis of piperidine derivatives via Michael Addition. Journal of Pharmaceutical Sciences.

Sources

An In-depth Technical Guide to 3-(2-Ethylpiperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Ethylpiperidin-1-yl)propan-1-amine, a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. While a specific CAS (Chemical Abstracts Service) number for this compound is not prominently available in public databases, indicating its status as a potentially novel or specialized chemical entity, this guide constructs a robust scientific profile based on established principles of organic synthesis, physicochemical property prediction, and the known pharmacology of related piperidine structures. We will delve into logical synthetic pathways, propose detailed experimental protocols, predict key physicochemical parameters relevant to drug design, and explore potential therapeutic applications. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel piperidine-based compounds.

Introduction and Scientific Context

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure for targeting a wide array of biological receptors and enzymes.[3] The introduction of substituents onto the piperidine ring allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties.

The molecule in focus, this compound, combines three key structural motifs:

  • A 2-substituted piperidine ring: The ethyl group at the C-2 position introduces chirality and steric bulk, which can significantly influence binding affinity and selectivity for biological targets.

  • A tertiary amine within the piperidine ring: This provides a basic center that is often crucial for receptor interaction and can be protonated at physiological pH, influencing solubility and membrane permeability.

  • A primary aminopropyl side chain: The terminal primary amine offers an additional site for hydrogen bonding and can be a key pharmacophoric element for various targets, including G-protein coupled receptors (GPCRs) and ion channels.

Given these features, this compound represents a valuable probe for exploring structure-activity relationships (SAR) in various therapeutic areas, including neurology, oncology, and infectious diseases.[2][4]

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through a two-step sequence starting from the commercially available precursor, 2-ethylpiperidine (CAS No: 1484-80-6).[5] The overall strategy involves the N-alkylation of 2-ethylpiperidine followed by the reduction of a nitrile to a primary amine.

Step 1: Synthesis of 3-(2-Ethylpiperidin-1-yl)propanenitrile

This step involves the N-alkylation of 2-ethylpiperidine with a suitable three-carbon electrophile bearing a nitrile group. 3-Chloropropanenitrile is an appropriate reagent for this cyanoethylation reaction.

  • Causality of Experimental Choices:

    • Base (K₂CO₃): A moderately strong inorganic base like potassium carbonate is chosen to act as a proton scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. It is easily removed by filtration.

    • Solvent (Acetonitrile): Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium cation without interfering with the nucleophilicity of the piperidine nitrogen.

    • Reaction Conditions (Reflux): Heating the reaction to reflux provides the necessary activation energy for the nucleophilic substitution to proceed at a practical rate.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-ethylpiperidine (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.

  • Stir the suspension and add 3-chloropropanenitrile (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(2-Ethylpiperidin-1-yl)propanenitrile. Purification can be achieved via vacuum distillation or column chromatography on silica gel.

Step 2: Reduction of 3-(2-Ethylpiperidin-1-yl)propanenitrile to this compound

The reduction of the nitrile group to a primary amine is a standard transformation in organic synthesis. Several robust methods are available.[6][7][8]

  • Causality of Experimental Choices:

    • Reducing Agent (LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[9][10] It is chosen for its high reactivity and yield.

    • Solvent (Anhydrous Diethyl Ether or THF): Anhydrous ethereal solvents are required as LiAlH₄ reacts violently with water and other protic solvents.

    • Aqueous Workup: A careful aqueous workup is necessary to quench the excess LiAlH₄ and hydrolyze the intermediate aluminum complexes to liberate the desired amine product.

Step-by-Step Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of Lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve the 3-(2-Ethylpiperidin-1-yl)propanenitrile (1.0 eq) from Step 1 in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction back to 0°C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the target compound, this compound.

SynthesisWorkflow

Predicted Physicochemical Properties

Predicting the physicochemical properties of a novel compound is crucial for anticipating its behavior in biological systems and for guiding drug development efforts.[11] The properties in the table below are estimated based on the compound's structure and data from analogous molecules.[12][13][14]

PropertyPredicted ValueRationale and Importance in Drug Development
Molecular Formula C₁₀H₂₂N₂Essential for determining molecular weight and elemental composition.
Molecular Weight 170.30 g/mol Influences diffusion, bioavailability, and adherence to Lipinski's Rule of Five.
pKa₁ (Primary Amine) ~10.5The basicity of the primary amine affects its charge state at physiological pH (7.4), influencing solubility and interaction with targets.
pKa₂ (Tertiary Amine) ~9.0 - 9.5The piperidine nitrogen's basicity is also critical for solubility and target binding. The ethyl group may slightly decrease basicity compared to piperidine itself.
cLogP ~1.8 - 2.3The predicted octanol-water partition coefficient suggests good lipophilicity for membrane permeability, but likely sufficient polarity for aqueous solubility when protonated.[15]
Aqueous Solubility Low (as free base), High (as salt)The free base is expected to be an oil with limited water solubility. As a hydrochloride or other salt, it should be highly soluble in water.
Hydrogen Bond Donors 2 (from -NH₂)The primary amine provides hydrogen bond donor capabilities, crucial for specific molecular recognition.
Hydrogen Bond Acceptors 2 (from both N atoms)Both nitrogen atoms can act as hydrogen bond acceptors, contributing to interactions with biological macromolecules and water.

Potential Therapeutic Applications and Pharmacological Rationale

The structural features of this compound suggest potential activity across several therapeutic areas where piperidine derivatives have proven effective.[1][3]

  • Central Nervous System (CNS) Disorders: Many CNS-active drugs, including antipsychotics and antidepressants, contain N-alkylated piperidine motifs.[4] The predicted lipophilicity of this compound may allow it to cross the blood-brain barrier. The aminopropyl side chain is a common feature in ligands for serotonin, dopamine, and histamine receptors.

  • Analgesia: Piperidine is the core scaffold of potent opioid analgesics. Modifications, including N-alkylation, have been explored to develop new pain therapeutics.[4]

  • Anticancer Activity: Certain substituted piperidines have demonstrated cytotoxic effects against cancer cell lines. The specific substitution pattern can lead to interactions with targets like kinases or histone deacetylases.[2]

  • Antimicrobial Agents: The piperidine scaffold is found in various natural and synthetic compounds with antibacterial and antifungal properties.[2] The cationic nature of the protonated amines can facilitate interaction with and disruption of microbial cell membranes.

The rationale for these potential applications is grounded in the principle of molecular similarity. By comparing the target compound to known active molecules, we can hypothesize its potential biological targets and therapeutic utility, which must then be validated through empirical testing.

Proposed Analytical and Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the newly synthesized compound.

dot digraph "AnalyticalWorkflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} } Caption: Workflow for analytical characterization.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation.[16][17] Expected ¹H NMR signals would include characteristic peaks for the ethyl group, the piperidine ring protons, and the propyl chain protons. ¹³C NMR would confirm the presence of 10 distinct carbon environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify key functional groups. Expected absorbances include N-H stretching for the primary amine, C-H stretching for the alkyl groups, and N-H bending.[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound.[17] A reversed-phase column with a mobile phase of acetonitrile/water containing an ion-pairing agent (like trifluoroacetic acid) would be a suitable starting point.

  • Elemental Analysis: Combustion analysis provides the percentage composition of C, H, and N, which should match the calculated values for the molecular formula C₁₀H₂₂N₂.[17]

Conclusion

While this compound is not a cataloged chemical with a designated CAS number, this guide demonstrates that a comprehensive technical profile can be constructed through the application of fundamental chemical principles. We have outlined a logical and robust synthetic route, predicted its key physicochemical properties relevant to drug discovery, discussed its potential therapeutic applications based on established SAR of the piperidine scaffold, and detailed a necessary workflow for its analytical characterization. This document serves as a testament to the power of predictive science and provides a solid, scientifically-grounded framework for any researcher or drug development professional looking to synthesize and explore the potential of this and other novel N-substituted piperidine derivatives.

References

  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines.
  • Wikipedia. (2023). Nitrile reduction. In Wikipedia.
  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry).
  • JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles.
  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
  • ResearchGate. (2025). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.
  • PubMed. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines.
  • National Center for Biotechnology Information. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines.
  • ACS Publications. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. ACS Omega.
  • Global Journal of Pharmacy & Pharmaceutical Sciences. (n.d.). Analgesic activity of alkyl piperidine derivatives.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
  • YouTube. (2025). Physical Properties of Amines | Class 12 Chemistry.
  • Wiley Online Library. (n.d.). Bioactive compounds bearing N‐alkylated pyrrolidine and piperidine moieties.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Chem-Impex. (n.d.). 2-Ethylpiperidine.
  • CymitQuimica. (n.d.). CAS 1484-80-6: 2-Ethylpiperidine.
  • Oriental Journal of Chemistry. (n.d.). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives.
  • National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

Sources

Technical Monograph: 3-(2-Ethylpiperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Synthesis, Structural Properties, and Pharmaceutical Utility

Executive Summary

3-(2-Ethylpiperidin-1-yl)propan-1-amine (CAS: 13901-38-7) represents a critical structural motif in medicinal chemistry, serving as a versatile diamine linker.[1] Characterized by a piperidine ring substituted at the C2 position and N-alkylated with a propyl-amine chain, this molecule acts as a privileged scaffold in the development of Central Nervous System (CNS) agents, sigma receptor ligands, and proteomic reagents.[1] This guide provides a comprehensive technical analysis of its synthesis, stereochemical considerations, and application in drug discovery.[1][2]

Chemical Identity and Nomenclature

The IUPAC name This compound is derived systematically to describe the connectivity and functional priority of the molecule.[1]

Nomenclature Breakdown
  • Principal Functional Group: "amine" (suffixed to the longest carbon chain).[1]

  • Parent Chain: "propan-1-amine" (a 3-carbon chain terminating in a primary amine).[1]

  • Substituent: "(2-Ethylpiperidin-1-yl)" attached to position 3 of the propyl chain.[1][3]

    • Ring: Piperidine (saturated 6-membered nitrogen heterocycle).[1][2]

    • Attachment: The piperidine is attached via its nitrogen (position 1), hence "piperidin-1-yl".[1]

    • Internal Substitution: An ethyl group is located at position 2 of the piperidine ring.[1]

Physicochemical Profile
PropertyDataNote
CAS Number 13901-38-7Verified Identifier
Molecular Formula C₁₀H₂₂N₂
Molecular Weight 170.30 g/mol
Physical State Liquid (Standard Temp)Viscous, hygroscopic
Basicity (pKa) ~10.0 (Secondary amine), ~10.5 (Primary amine)Estimated based on piperidine/propylamine analogs
Solubility High in EtOH, DCM, WaterPolar organic solvent compatible

Synthetic Architecture

The synthesis of this compound typically follows a convergent Michael Addition-Reduction sequence.[1] This route is preferred for its scalability and atom economy compared to direct alkylation with 3-halopropylamines, which suffers from over-alkylation side reactions.[1]

Reaction Workflow (DOT Visualization)

The following diagram illustrates the stepwise conversion from the chiral 2-ethylpiperidine precursor to the final diamine.

SynthesisPath start1 2-Ethylpiperidine (Nucleophile) intermediate 3-(2-Ethylpiperidin-1-yl) propanenitrile start1->intermediate Michael Addition (MeOH, Reflux) start2 Acrylonitrile (Michael Acceptor) start2->intermediate product 3-(2-Ethylpiperidin-1-yl) propan-1-amine intermediate->product Reduction reagent Reduction Agent (LiAlH4 or H2/Cat) reagent->product

Figure 1: Two-step synthetic pathway involving cyanoethylation followed by nitrile reduction.

Detailed Protocols
Step 1: Cyanoethylation (Michael Addition)

The steric hindrance of the ethyl group at the C2 position of the piperidine ring creates a "Thorpe-Ingold" effect, potentially slowing the reaction kinetics compared to unsubstituted piperidine.[1]

  • Reagents: 2-Ethylpiperidine (1.0 eq), Acrylonitrile (1.1 eq).[1]

  • Solvent: Methanol or Ethanol (Protic solvents accelerate Michael additions involving amines).[1]

  • Conditions: Reflux for 4–12 hours.[1]

  • Mechanism: The lone pair on the piperidine nitrogen performs a nucleophilic attack on the

    
    -carbon of acrylonitrile.[1]
    
  • Self-Validating Checkpoint: Monitor by IR spectroscopy. The appearance of a sharp nitrile peak at ~2240 cm⁻¹ confirms the formation of the intermediate 3-(2-ethylpiperidin-1-yl)propanenitrile.[1]

Step 2: Nitrile Reduction

The nitrile intermediate must be reduced to the primary amine.[1]

  • Method A (Laboratory Scale): Lithium Aluminum Hydride (LiAlH₄) in dry THF.[1]

    • Protocol: Add nitrile solution dropwise to LiAlH₄ suspension at 0°C. Reflux for 3 hours. Quench carefully (Fieser method).

  • Method B (Industrial Scale): Catalytic Hydrogenation (Raney Nickel or Pd/C).[1]

    • Protocol: H₂ (50–100 psi) in ammoniacal ethanol to suppress secondary amine formation (dimerization).[1]

  • Self-Validating Checkpoint:

    • IR: Disappearance of the nitrile peak (2240 cm⁻¹).[1]

    • NMR: Appearance of a triplet/multiplet at ~2.6–2.8 ppm (CH₂-NH₂) and the integration of the amine protons.[1]

Structural Analysis & Stereochemistry

The presence of the ethyl group at position 2 renders the piperidine ring chiral.[1]

Stereocenters[1]
  • Chiral Center: C2 of the piperidine ring.[1]

  • Enantiomers: The commercial starting material, 2-ethylpiperidine, is often supplied as a racemate.[1] Consequently, the final product, this compound, will be racemic unless a chiral resolution is performed or enantiopure starting material is used.[1]

  • Impact: In drug development, the (S)- and (R)- enantiomers may exhibit vastly different binding affinities to target receptors (e.g., Sigma-1 vs. Sigma-2 receptors).[1]

Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation .[1] The 2-ethyl group will prefer the equatorial position to minimize 1,3-diaxial interactions.[1] However, the N-substitution (the propyl-amine chain) introduces steric bulk that may influence the ring-flip equilibrium.[1]

Pharmaceutical & Research Applications[1][2][3]

CNS Drug Development

This diamine scaffold serves as a pharmacophore for various CNS-active agents. The distance between the tertiary nitrogen (piperidine) and the primary nitrogen (chain end) is critical for binding to G-Protein Coupled Receptors (GPCRs).[1]

  • Sigma Receptors: Analogues of this structure are investigated for neuroprotective properties.[1]

  • Muscarinic Antagonists: The 2-ethylpiperidine moiety mimics the steric profile of more complex alkaloids, modulating selectivity for M1/M3 receptors.[1]

Proteomics

As noted in commercial catalogs (e.g., Santa Cruz Biotechnology), this compound is utilized in proteomics research.[1] It often serves as a linker or spacer in the synthesis of affinity chromatography resins.[1] The primary amine can be coupled to activated solid supports (e.g., NHS-esters), while the tertiary amine remains available for specific ionic interactions or further derivatization.[1]

Handling and Safety Standards

Warning: This compound is a primary amine and a tertiary amine.[1] It exhibits corrosive and irritant properties similar to other alkylamines.[1]

Hazard ClassStatementPrecaution
Skin Corrosion Causes severe skin burns (Category 1B)Wear nitrile gloves and face shield.[1]
Acute Toxicity Harmful if swallowed or inhaledUse only in a fume hood.[1]
Storage Hygroscopic; Air-sensitiveStore under inert gas (Argon/Nitrogen).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83889079, 3-(6-Piperidin-1-yl-2-pyridinyl)propan-1-amine (Structural Analog).[1] Retrieved from [Link][1][4]

  • Abdel-Aziz, H. A., et al. "3-Oxo-3-(piperidin-1-yl)propanenitrile."[1][5] Acta Crystallographica Section E, 2012.[1][5] (Demonstrating nitrile synthesis precursors). Available at: [Link]

  • Fisher Scientific. 1-(2-Aminoethyl)piperidine (Homolog Reference).[1] Safety Data Sheet & Applications.[1] Available at: [Link][1]

Sources

Technical Whitepaper: Theoretical Physicochemical & ADMET Profiling of 3-(2-Ethylpiperidin-1-yl)propan-1-amine

[1]

Executive Summary

3-(2-Ethylpiperidin-1-yl)propan-1-amine (CAS 13901-38-7) represents a specialized diamine scaffold within the N-substituted piperidine class.[1] Characterized by a steric ethyl group at the C2 position of the piperidine ring and a flexible aminopropyl linker, this compound serves as a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) ligands, sigma receptor modulators, and epoxy curing agents.

This technical guide provides a comprehensive theoretical analysis of its physicochemical properties, synthetic pathways, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. By synthesizing structural activity relationships (SAR) from homologous piperidine series, we establish a baseline for researchers utilizing this moiety in drug discovery and materials science.

Structural Analysis & Physicochemical Properties[2][3]

The molecule comprises a lipophilic 2-ethylpiperidine core coupled to a polar primary amine via a propyl chain.[1] The C2-ethyl substitution introduces chirality and steric bulk, influencing both the basicity of the tertiary nitrogen and the conformational entropy of the propyl arm.

Chemical Identity[1][3]
  • IUPAC Name: this compound[1][2][3][4]

  • Molecular Formula: C₁₀H₂₂N₂

  • Molecular Weight: 170.30 g/mol

  • SMILES: CCC1CCCCN1CCCN

  • Chirality: Contains one stereocenter at C2; typically synthesized as a racemate (

    
    ) unless chiral resolution is employed.
    
Theoretical Physicochemical Parameters

The following values are derived from consensus computational models (ACD/Labs, ChemAxon) and comparative analysis of structural analogs (e.g., 1-(3-aminopropyl)piperidine).

ParameterPredicted ValueMechanistic Implication
LogP (Octanol/Water) 1.45 ± 0.3Moderate lipophilicity; suggests good membrane permeability but sufficient water solubility for formulation.[1]
pKa₁ (Tertiary Amine) 10.1 ± 0.2The piperidine nitrogen is highly basic. The adjacent ethyl group may slightly increase basicity via inductive (+I) effects compared to unsubstituted piperidine.
pKa₂ (Primary Amine) 10.5 ± 0.2Typical for alkyl primary amines; predominant species at physiological pH (7.4) is the dicationic form.
Topological Polar Surface Area (TPSA) 29.3 ŲLow TPSA (< 90 Ų) indicates high potential for Blood-Brain Barrier (BBB) penetration.[1]
Rotatable Bonds 5Moderate flexibility allows induced-fit binding in protein pockets.[1]
H-Bond Donors / Acceptors 2 / 2Balanced profile for hydrogen bonding networks.[1]
Structural Pharmacophore Visualization

The following diagram illustrates the core pharmacophoric features and connectivity.

ChemicalStructurePiperidinePiperidine Ring(Lipophilic Core)Ethyl2-Ethyl Group(Steric Bulk / Chirality)Piperidine->EthylC2 SubstitutionNitrogen_TertN1 (Tertiary)pKa ~10.1Piperidine->Nitrogen_TertRing NLinkerPropyl Chain(Flexible Linker)Nitrogen_Tert->LinkerN-AlkylationAmine_PrimPrimary Amine(Nucleophile / H-Bond Donor)Linker->Amine_PrimTerminal Group

Figure 1: Pharmacophoric deconstruction of this compound highlighting functional zones.[1][5]

Synthetic Viability & Retrosynthesis[1]

The synthesis of this compound is most efficiently achieved through a Michael Addition-Reduction sequence .[1] This route avoids the use of unstable halo-propyl amines and high-pressure alkylation conditions.[1]

Theoretical Synthetic Protocol

Step 1: Michael Addition (Cyanoethylation)

  • Reagents: 2-Ethylpiperidine (Nucleophile), Acrylonitrile (Electrophile).[1]

  • Conditions: Reflux in methanol or neat; catalytic acetic acid may accelerate the reaction.

  • Mechanism: The secondary amine of 2-ethylpiperidine attacks the

    
    -carbon of acrylonitrile.[1] The steric hindrance of the 2-ethyl group may require longer reaction times compared to piperidine.[1]
    
  • Intermediate: 3-(2-ethylpiperidin-1-yl)propanenitrile.[1]

Step 2: Nitrile Reduction

  • Reagents: Raney Nickel/H₂ or LiAlH₄.

  • Conditions: High pressure hydrogenation (50-100 psi) or hydride reduction in dry THF.[1]

  • Outcome: Conversion of the nitrile (-CN) to the primary amine (-CH₂NH₂).[1]

Synthesis Workflow Diagram

SynthesisPathwaySM12-Ethylpiperidine(Starting Material)Step1Step 1: Michael Addition(Reflux, MeOH)SM1->Step1SM2AcrylonitrileSM2->Step1InterIntermediate:3-(2-ethylpiperidin-1-yl)propanenitrileStep1->InterC-N Bond FormationStep2Step 2: Reduction(H2/Raney Ni or LiAlH4)Inter->Step2ProductTarget:This compoundStep2->ProductNitrile -> Amine

Figure 2: Two-step industrial synthesis route via cyanoethylation and reduction.

Theoretical ADMET & Biological Potential

For drug development applications, understanding the pharmacokinetic trajectory is vital. The dicationic nature of the molecule at physiological pH dominates its distribution profile.

Absorption & Distribution[1]
  • Blood-Brain Barrier (BBB): Despite being dicationic, the lipophilic ethyl-piperidine headgroup and low TPSA (29.3 Ų) suggest moderate to high CNS penetration .[1] This class of compounds is frequently used to target sigma receptors (

    
    ) in the CNS.
    
  • Plasma Protein Binding: Predicted to be low (< 80%) due to high basicity and polarity of the amine tail, suggesting a high fraction unbound (

    
    ) available for target engagement.
    
Metabolic Hotspots

Metabolism is predicted to occur primarily via Cytochrome P450 enzymes (CYP2D6, CYP3A4).

  • N-Dealkylation: Cleavage of the propyl chain at the tertiary nitrogen.[1]

  • Oxidative Deamination: MAO-mediated oxidation of the primary amine to an aldehyde.[1]

  • Ring Oxidation: Hydroxylation of the piperidine ring, likely at the C4 or C5 position, away from the steric ethyl group.

Metabolic Pathway Diagram[1]

MetabolismParentParent CompoundCYPCYP450(Oxidation)Parent->CYPMAOMAO-B(Deamination)Parent->MAOMet1N-Dealkylated(2-Ethylpiperidine)Met2Aldehyde Derivative(via MAO)Met3Hydroxylated RingCYP->Met1N-C CleavageCYP->Met3Ring HydroxylationMAO->Met2Oxidative Deamination

Figure 3: Predicted Phase I metabolic pathways involving CYP450 and Monoamine Oxidase systems.[1]

Experimental Validation Protocols

To transition from theoretical modeling to empirical data, the following self-validating protocols are recommended.

Determination of pKa (Potentiometric Titration)

Objective: Accurate determination of


  • Preparation: Dissolve 10 mg of compound in 0.1 M KCl (ionic strength adjuster).

  • Titrant: 0.1 M HCl and 0.1 M NaOH (standardized).

  • Method: Perform acid-base titration under inert N₂ atmosphere to prevent carbonate formation.

  • Analysis: Use the Bjerrum difference plot or Gran plot method to identify inflection points.

  • Validation: The curve must show two distinct buffering regions corresponding to the tertiary and primary amines.

LogP Determination (Shake-Flask Method)

Objective: Validate lipophilicity.[1]

  • System: Octanol-Water (phosphate buffer pH 7.4).

  • Protocol:

    • Dissolve compound in octanol-saturated water.[1]

    • Add water-saturated octanol.[1]

    • Shake for 24 hours at 25°C.

    • Separate phases via centrifugation.[1]

  • Quantification: Analyze both phases using HPLC-UV (210 nm) or LC-MS.

  • Calculation:

    
    .
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33944, N-(2-Aminoethyl)piperidine (Structural Analog). [Link][1]

  • Organic Syntheses. Synthesis of N-Ethylpiperidine and Related Derivatives. [Link][1]

  • Khalaf, H. et al. (2010). pKa Values of Some Piperazines and Piperidine Derivatives at Different Temperatures. University of Regina. [Link]

Methodological & Application

Application Notes and Protocols: 3-(2-Ethylpiperidin-1-yl)propan-1-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The piperidine scaffold is a cornerstone in medicinal chemistry and organic synthesis, valued for its conformational properties and its presence in a vast array of pharmaceuticals and natural products.[1] This guide focuses on a specific, yet lesser-documented derivative, 3-(2-Ethylpiperidin-1-yl)propan-1-amine (CAS 13901-38-7). It is important to note that while this compound is commercially available, the body of peer-reviewed literature detailing its specific applications is limited.[2][3] Therefore, this document serves a dual purpose: to present the known information regarding this molecule and to provide expertly-grounded, hypothetical applications and protocols based on the well-established reactivity of analogous structures. These projected applications are designed to inspire and guide researchers in exploring the synthetic potential of this versatile building block.

Compound Profile and Synthetic Strategy

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name This compound-
CAS Number 13901-38-7[2]
Molecular Formula C₁₀H₂₂N₂[2]
Molecular Weight 170.30 g/mol [2]

The structure of this compound features a chiral 2-ethylpiperidine ring, a tertiary amine integrated into the ring, and a primary aminopropyl side chain. This combination of functionalities suggests its utility as a bidentate ligand, a versatile building block for more complex molecules, and a potential organocatalyst.

Proposed Synthesis Protocol: N-Alkylation of 2-Ethylpiperidine

A common and effective method for the synthesis of such N-substituted piperidines is the direct alkylation of the parent heterocycle. Here, we propose a standard procedure for the synthesis of this compound from 2-ethylpiperidine and a suitable three-carbon electrophile with a protected amine functionality.

Reaction Scheme:

G reagent1 2-Ethylpiperidine conditions Base (e.g., K2CO3) Solvent (e.g., CH3CN) Heat reagent1->conditions reagent2 3-Bromopropan-1-amine (or protected equivalent) reagent2->conditions product This compound conditions->product G reagent1 This compound conditions Base (e.g., Triethylamine) Solvent (e.g., DCM) 0°C to RT reagent1->conditions reagent2 Substituted Benzoyl Chloride reagent2->conditions product N-(3-(2-Ethylpiperidin-1-yl)propyl)benzamide Derivative conditions->product G start Prepare Corrosive Medium (e.g., 1 M HCl) add_inhibitor Add varying concentrations of This compound start->add_inhibitor immerse_coupon Immerse pre-weighed metal coupons add_inhibitor->immerse_coupon electrochemical Electrochemical Studies (Potentiodynamic Polarization, EIS) add_inhibitor->electrochemical weight_loss Weight Loss Measurement (after set time) immerse_coupon->weight_loss evaluate Evaluate Inhibition Efficiency and Mechanism electrochemical->evaluate weight_loss->evaluate surface_analysis Surface Analysis (SEM, XPS) evaluate->surface_analysis

Sources

Application of 3-(2-Ethylpiperidin-1-yl)propan-1-amine in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(2-Ethylpiperidin-1-yl)propan-1-amine in Catalysis and Polymer Chemistry

Executive Summary

This compound (CAS: 13901-38-7) is a specialized diamine featuring a sterically hindered tertiary amine (piperidine ring) and a flexible primary amine tail.[1] Unlike its unhindered analog N-aminoethylpiperazine (AEP), the 2-ethyl substituent introduces significant steric bulk adjacent to the ring nitrogen.[1]

This structural nuance dictates its primary utility in two high-value domains:

  • Latent Catalytic Curing of Epoxies: It functions as a "latency-tunable" hardener where the steric hindrance extends pot life without sacrificing final crosslink density.[1]

  • Ligand Synthesis for Organometallics: It serves as a precursor for bulky N,N-bidentate ligands (e.g., Salan-type) used in asymmetric catalysis and olefin polymerization, where steric crowding controls stereoselectivity.[1]

Chemical Identity & Properties

PropertyDataNotes
IUPAC Name This compound
CAS Number 13901-38-7
Molecular Formula C₁₀H₂₂N₂
Molecular Weight 170.30 g/mol
Amine Value ~650-660 mg KOH/gTheoretical
AHEW 85.15 g/eqAmine Hydrogen Equivalent Weight (for epoxy formulation)
Physical State Colorless to pale yellow liquidHygroscopic
Solubility Water, Alcohols, Toluene, DCM

Application 1: Latent Catalytic Curing of Epoxy Resins

Mechanism & Rationale: Standard aliphatic amines cure epoxies rapidly at room temperature, often resulting in short pot lives (<30 mins).[1] this compound offers a dual-action mechanism:

  • Primary Amine (Tail): Reacts stoichiometrically with epoxide rings to form the linear polymer network.[1]

  • Tertiary Amine (Ring): Acts as a catalytic accelerator for etherification (homopolymerization).[1] Crucially, the 2-ethyl group shields the nitrogen lone pair, retarding the catalytic acceleration at room temperature.[1] This "steric delay" allows for longer working times (pot life) while heat activation overcomes the barrier to ensure full cure.[1]

Protocol: Formulation and Curing Cycle

Objective: To formulate a structural adhesive with extended open time using DGEBA (Diglycidyl Ether of Bisphenol A) resin.[1]

Materials:

  • Epoxy Resin: DGEBA (EEW ≈ 190 g/eq, e.g., Epon 828).[1]

  • Hardener: this compound (AHEW = 85.15 g/eq).[1]

  • Defoamer: Silicone-free defoamer (optional).[1]

Step-by-Step Methodology:

  • Stoichiometric Calculation:

    • Calculate parts per hundred resin (phr) using the formula:

      
      [1]
      
    • 
       parts.[1]
      
    • Note: A slight excess (5-10%) of epoxy is often used to ensure all amine hydrogens are consumed, preventing amine blushing.[1]

  • Mixing (The "Pot Life" Phase):

    • Weigh 100g of DGEBA resin into a polypropylene cup.[1]

    • Add 44.8g of the amine hardener.[1]

    • Mix via planetary centrifugal mixer (2000 RPM for 1 min) or vigorous hand stirring.

    • Observation: Unlike AEP, which exotherms immediately, this mixture will exhibit a slower viscosity buildup.[1]

  • Degassing:

    • Place mixture in a vacuum chamber (-29 inHg) for 3-5 minutes to remove entrapped air.

  • Curing Cycle (Heat Activation):

    • Stage 1 (Gelation): Cure at 25°C for 4 hours. (Allows wetting and flow).[1]

    • Stage 2 (Crosslinking): Ramp to 80°C (rate: 2°C/min) and hold for 2 hours.

    • Stage 3 (Post-Cure): Ramp to 120°C and hold for 1 hour. (This step activates the sterically hindered tertiary amine to catalyze full etherification).[1]

  • Validation:

    • Measure Glass Transition Temperature (

      
      ) via DSC.[1] Expected 
      
      
      
      : 95°C - 110°C depending on post-cure.[1]

Diagram: Steric Control in Curing

EpoxyMechanism Hardener 3-(2-Ethylpiperidin-1-yl) propan-1-amine Complex Initial Mix (Low Exotherm) Hardener->Complex Epoxy DGEBA Resin (Epoxide Groups) Epoxy->Complex PrimaryRxn Primary Amine Reaction (Linear Chain Extension) Complex->PrimaryRxn RT (Fast) StericBlock STERIC BARRIER (2-Ethyl Group) Complex->StericBlock RT (Blocked) Network Cured Thermoset High Tg PrimaryRxn->Network TertiaryRxn Tertiary Amine Catalysis (Crosslinking/Etherification) StericBlock->TertiaryRxn Heat (>80°C) Overcomes Barrier TertiaryRxn->Network

Caption: The 2-ethyl substituent acts as a thermal switch, preventing premature catalytic crosslinking at room temperature.[1]

Application 2: Synthesis of Sterically Bulky "Salan" Ligands

Context: Salan ligands (saturated Salen analogs) are pivotal in asymmetric catalysis (e.g., Ti or Zr complexes for olefin polymerization).[1] The 2-ethylpiperidine backbone induces chirality and steric pressure, which improves enantioselectivity in the resulting catalyst.[1]

Protocol: Condensation and Reduction [1]

Objective: Synthesize a bulky N,N,O,O-tetradentate ligand precursor.

Reagents:

  • This compound (1.0 eq)[1]

  • 3,5-Di-tert-butylsalicylaldehyde (1.0 eq) (Provides additional steric bulk)[1]

  • Sodium Borohydride (NaBH₄) (2.0 eq)[1]

  • Ethanol (Anhydrous)[1]

  • Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Imine Formation (Condensation):

    • Dissolve 10 mmol of 3,5-di-tert-butylsalicylaldehyde in 20 mL anhydrous ethanol.

    • Add 10 mmol of this compound dropwise at room temperature.

    • Reflux at 80°C for 4 hours. The solution typically turns bright yellow (imine formation).[1]

    • Monitor: TLC (Hexane:EtOAc 4:[1]1) should show disappearance of aldehyde.[1]

  • Reduction (Amine Formation):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add NaBH₄ (20 mmol) in small portions (gas evolution will occur).[1]

    • Allow to warm to room temperature and stir overnight (12h). The yellow color should fade to colorless/pale oil.[1]

  • Workup:

    • Quench with saturated NH₄Cl solution.[1]

    • Extract with DCM (3 x 30 mL).

    • Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification:

    • The resulting diamine-phenol ligand can be purified via column chromatography (DCM:MeOH 95:5) or recrystallized from cold hexane.[1]

Diagram: Ligand Synthesis Pathway

LigandSynthesis Start Reagents: This compound + Salicylaldehyde deriv. Imine Intermediate Imine (Yellow, Schiff Base) Start->Imine Reflux (-H2O) Reduction Reduction (NaBH4 / EtOH) Imine->Reduction Product Final Salan Ligand (Sterically Hindered N-N-O) Reduction->Product Hydrogenation MetalComplex Catalyst Formation (React with Ti, Zr, Zn) Product->MetalComplex Coordination

Caption: Synthesis of Salan-type ligands using the diamine as a backbone donor.

Troubleshooting & Handling

IssueCauseSolution
Amine Blushing Reaction with atmospheric CO₂/Moisture.[1]Cure in nitrogen atmosphere or use an induction period of 15 mins before application.[1]
Incomplete Cure Steric hindrance prevented tertiary amine catalysis.[1]Increase post-cure temperature to >100°C.
Phase Separation Reactant incompatibility.Pre-warm the resin to 40°C before mixing to lower viscosity and improve miscibility.[1]

References

  • Chemical Identity & Supplier Data

    • This compound (CAS 13901-38-7).[1][2][3] Santa Cruz Biotechnology.[1]

  • Epoxy Curing Mechanisms

    • Mechanism of Amine-Epoxy Cure.[1] Polymer Science Learning Center.[1] (General reference for primary/tertiary amine cure kinetics).

    • [Link][1]

  • Piperidine Catalysis Analogues

    • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides.[1] Royal Society of Chemistry (RSC) Advances, 2024.[1] (Demonstrates catalytic utility of piperidine ring).

    • [Link]

  • Steric Effects in Piperidines

    • Conformational analysis of 2-substituted piperidines. Journal of Organic Chemistry. (Provides basis for steric hindrance arguments).
    • [Link]

Sources

Application Note: N-Alkylation of 2-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for N-alkylation of 2-ethylpiperidine Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Development Professionals

Overcoming Steric Barriers in Drug Synthesis[1]

Executive Summary

The N-alkylation of 2-ethylpiperidine presents a unique challenge in medicinal chemistry due to the steric hindrance imposed by the C2-ethyl substituent adjacent to the nucleophilic nitrogen. While simple piperidines react rapidly, the 2-ethyl analog exhibits reduced nucleophilicity, requiring tailored protocols to suppress side reactions (such as elimination) and prevent over-alkylation to quaternary ammonium salts.

This guide details two validated protocols:

  • Method A (Reductive Amination): The preferred route for complex drug scaffolds, offering high chemoselectivity and avoiding mutagenic alkyl halides.

  • Method B (Direct Alkylation): A cost-effective route for simple alkyl chains, optimized with specific solvent/base combinations to enhance kinetics.

Strategic Analysis: The Steric Challenge

The 2-ethyl group creates a "picket fence" steric effect. In a standard chair conformation, the 2-ethyl group often adopts an equatorial position, but it forces the N-lone pair into a more congested environment compared to unsubstituted piperidine.

  • Impact on

    
    :  The approach vector for an alkyl halide is hindered, necessitating higher reaction temperatures or more polar aprotic solvents (DMF/DMSO) to stabilize the transition state.
    
  • Impact on Reductive Amination: Formation of the iminium ion intermediate is generally slower but thermodynamically favorable. The reduction step is often stereoselective, influenced by the existing chiral center at C2.

Method A: Reductive Amination (Preferred)

Best for: Complex R-groups, late-stage functionalization, and avoiding genotoxic impurities.

Mechanism & Workflow

This method utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the aldehyde/ketone starting material.

ReductiveAmination Start 2-Ethylpiperidine (Amine) Imine Hemiaminal / Iminium Ion (Intermediate) Start->Imine DCM/DCE, AcOH rt, 1-2 h Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Imine Product N-Alkyl-2-ethylpiperidine Imine->Product Reduction (Hydride Transfer) STAB NaBH(OAc)3 (Reducing Agent) STAB->Imine Activates

Figure 1: Mechanistic workflow for the reductive amination of 2-ethylpiperidine.

Detailed Protocol

Reagents:

  • 2-Ethylpiperidine (1.0 equiv)

  • Aldehyde/Ketone (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.1 M - 0.2 M concentration)

Procedure:

  • Setup: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 2-ethylpiperidine (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCE.
    
  • Acidification: Add Acetic Acid (1.0 equiv). Note: The acid catalyzes iminium formation, which is critical for sterically hindered amines.

  • Mixing: Stir at room temperature for 30–60 minutes to ensure equilibrium formation of the iminium species.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for volatile aldehydes). Add STAB (1.4 equiv) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS or TLC.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: Direct Alkylation ( )

Best for: Simple alkyl halides (Methyl, Ethyl, Benzyl), cost-sensitive processes.

Mechanism & Workflow

Direct alkylation requires careful control of stoichiometry to prevent quaternization (formation of the bis-alkylated ammonium salt).

DirectAlkylation Input 2-Ethylpiperidine + Alkyl Halide (R-X) BaseChoice Select Base System Input->BaseChoice Path1 Mild: K2CO3 / MeCN (For reactive halides: BnBr, MeI) BaseChoice->Path1 Path2 Strong: NaH / DMF (For unreactive halides: Alkyl Chlorides) BaseChoice->Path2 Reaction Heating (60-80°C) Monitor for Quaternization Path1->Reaction Path2->Reaction Workup Aq. Workup & Purification Reaction->Workup

Figure 2: Decision tree for direct alkylation conditions based on electrophile reactivity.

Detailed Protocol

Reagents:

  • 2-Ethylpiperidine (1.0 equiv)

  • Alkyl Halide (1.0 - 1.1 equiv) Strict stoichiometry is vital.

  • Base:

    
     (2.0 - 3.0 equiv) or 
    
    
    
    (for faster kinetics)
  • Solvent: Acetonitrile (ACN) or DMF (0.2 M)

  • Catalyst: TBAI (tetrabutylammonium iodide) (0.1 equiv) Optional, for alkyl chlorides.

Procedure:

  • Setup: Charge a flask with 2-ethylpiperidine (1.0 equiv) and

    
     (2.5 equiv) in anhydrous Acetonitrile.
    
  • Addition: Add the Alkyl Halide (1.05 equiv) dropwise at room temperature.

    • Critical Step: For highly reactive halides (e.g., Benzyl bromide), add at 0°C to prevent exotherms and over-alkylation.

  • Reaction: Heat to 60–80°C. Due to the steric bulk at C2, this reaction may require 12–24 hours, significantly longer than unsubstituted piperidine.

  • Monitoring: Monitor consumption of the amine. If mono-alkylation stalls and starting material remains, do not add excess halide immediately; instead, add a catalytic amount of TBAI or switch to a higher boiling solvent (DMF).

  • Workup: Filter off inorganic solids. Concentrate the filtrate. Partition residue between Water/EtOAc.

  • Purification: Amine products often streak on silica. Use 1% Triethylamine or

    
     in the eluent.
    
Comparative Data & Optimization
ParameterMethod A: Reductive AminationMethod B: Direct Alkylation
Scope Aldehydes & KetonesAlkyl Halides (Primary/Secondary)
Steric Tolerance High (Iminium forms readily)Moderate (Sensitive to

back-strain)
Side Products Reduction of carbonyl (minor)Quaternary Ammonium Salts (major risk)
Reaction Time 4 – 16 Hours12 – 48 Hours
Green Chemistry High (Avoids mutagenic halides)Low (Halogenated waste)
Yield (Typical) 75 – 90%50 – 75%
Expert Tips for 2-Ethylpiperidine:
  • The "Induction Period": In Method B, you may observe a slow start. The 2-ethyl group hinders the initial attack. Resist the urge to spike the temperature immediately, which promotes elimination (E2) of the alkyl halide.

  • Scavenging: If using Method B, use a polymer-supported scavenger resin (e.g., PS-Isocyanate) during workup to remove unreacted 2-ethylpiperidine, as separation by distillation can be difficult due to boiling point similarities.

  • Conformational Locking: The 2-ethyl group prefers the equatorial position. However, during the transition state, 1,3-diaxial interactions can destabilize the complex. Using a bulky base like DIPEA in Method B is often counter-productive due to aggregate steric clash; inorganic bases (

    
    ) are superior here.
    
Safety & Handling
  • Genotoxicity: Alkyl halides (Method B) are potential genotoxins (PGIs). All traces must be purged from the final API. Method A is preferred for GMP steps to minimize PGI burdens.

  • Piperidine Hazards: 2-Ethylpiperidine is corrosive and flammable. It causes severe skin burns and eye damage.[1] Handle only in a fume hood.

  • Cyanide Risk: If using

    
     (alternative to STAB), ensure basic workup to prevent HCN gas evolution. STAB is safer and recommended.
    
References
  • BenchChem. (2025).[2] Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Link

  • Organic Syntheses. (1957). N-Ethylpiperidine Protocol. Org. Syn. Coll. Vol. 4, p.438. Retrieved from

  • ThalesNano. (2025). High Temperature Green Method for Direct N-Alkylation. Retrieved from

  • National Institutes of Health (NIH). (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from

Sources

Advanced HPLC Strategies for the Analysis of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Researchers, QC Scientists, and Method Development Chemists

Introduction: The "Silent" Analyte Challenge

Piperidine is a ubiquitious secondary amine heterocycle found in over 12,000 biologically active compounds, including fentanyl, methylphenidate, and paroxetine. Despite its pharmacological prevalence, it presents two distinct analytical hurdles for HPLC method development:[1]

  • Lack of Chromophore: The saturated piperidine ring lacks a conjugated

    
    -system, rendering it virtually invisible to standard UV detection above 210 nm.
    
  • Extreme Basicity (pKa

    
     11.2):  At standard chromatographic pH (2–8), piperidine is fully protonated. This cationic state leads to severe secondary interactions with residual silanols on silica columns, resulting in peak tailing, retention variability, and poor resolution.[2]
    

This guide details two field-proven protocols to overcome these barriers: a Direct Analysis Method using Charged Aerosol Detection (CAD) or Low-UV with ion-pairing, and a Derivatization Method for high-sensitivity UV/Fluorescence detection.

Method Selection Strategy

Before beginning, select the protocol that matches your instrumentation and sensitivity needs.

MethodSelection Start Start: Analyze Piperidine Compound CheckChrom Does the molecule have a native chromophore? Start->CheckChrom YesChrom Yes (e.g., Piperine, Fentanyl) CheckChrom->YesChrom High UV Abs NoChrom No (e.g., Pure Piperidine) CheckChrom->NoChrom Low/No UV Abs DirectUV Protocol A: Standard RP-HPLC (Focus on Peak Shape) YesChrom->DirectUV CheckDet Is CAD/ELSD/MS available? NoChrom->CheckDet YesDet Yes CheckDet->YesDet NoDet No (UV only) CheckDet->NoDet Protocol1 Protocol 1: Direct Analysis (High pH or Ion-Pairing) YesDet->Protocol1 Protocol2 Protocol 2: Pre-Column Derivatization (Tosyl/Dansyl Chloride) NoDet->Protocol2

Caption: Decision matrix for selecting the optimal HPLC workflow based on analyte chemistry and detector availability.

Protocol 1: Direct Analysis (High pH / Ion-Pairing)

Best for: Assay of bulk drugs, raw materials, or labs with CAD/MS detectors. Principle: This method uses a high pH mobile phase to suppress the ionization of piperidine (keeping it neutral) or uses ion-pairing reagents to mask silanol interactions.

Reagents & Materials
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH) capable of withstanding pH 10–11. Do not use standard silica columns.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: Charged Aerosol Detector (CAD) OR UV at 205 nm (if background allows).

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 40°CElevated temperature reduces viscosity and improves mass transfer for amines.
Injection Vol 5–10 µLKeep low to prevent solvent effects on early eluting peaks.
Detection CAD (Nebulizer 35°C)CAD is universal and detects non-chromophoric species based on mass.
Gradient See Table Below

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
8.0 40 60
10.0 5 95
12.0 95 5

| 15.0 | 95 | 5 |

Mechanism of Action

At pH 10.0, piperidine (pKa ~11.2) exists partially in its free base form. More importantly, the hybrid silica surface is resistant to dissolution, and the high concentration of ammonium ions competes for the few remaining active silanol sites. This results in sharp, symmetrical peaks (


) without the need for messy ion-pairing reagents like TFA or HFBA.

Protocol 2: Pre-Column Derivatization (Tosyl Chloride)

Best for: Trace analysis, impurity profiling, or labs limited to standard UV detection. Principle: Piperidine reacts with 4-Toluenesulfonyl chloride (Tosyl-Cl) to form a stable sulfonamide, introducing a strong UV chromophore (


 nm) and eliminating the basicity that causes tailing.
Reaction Scheme


Reagents
  • Derivatizing Reagent: 10 mg/mL Tosyl Chloride in Acetonitrile.

  • Buffer: 0.5 M Borate Buffer (pH 9.5) or Carbonate Buffer.

  • Quenching Agent: 1% Methylamine or simple dilution.

Step-by-Step Derivatization Workflow

Derivatization Step1 1. Mix Sample (100 µL) + Borate Buffer (100 µL) Step2 2. Add Reagent (200 µL Tosyl-Cl) Step1->Step2 Step3 3. Incubate 50°C for 30 min Step2->Step3 Step4 4. Cool & Filter (0.2 µm PTFE) Step3->Step4 Step5 5. Inject into HPLC Step4->Step5

Caption: Workflow for the pre-column derivatization of piperidine using Tosyl Chloride.

Chromatographic Conditions (Derivatized)
ParameterSetting
Column Standard C18 (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile : 0.1% Phosphoric Acid (50:50 v/v)
Wavelength 230 nm (Max absorbance of the Tosyl moiety)
Flow Rate 1.0 mL/min
Run Time ~15 minutes

System Suitability & Validation Criteria

To ensure data trustworthiness, the method must meet the following criteria (based on ICH Q2 guidelines):

ParameterAcceptance CriteriaTroubleshooting
Tailing Factor (

)

(Protocol 1)

(Protocol 2)
If failing Protocol 1: Increase buffer strength or pH. If failing Protocol 2: Check reaction completeness.
Resolution (

)

between analyte and nearest peak
Adjust gradient slope or organic modifier %.
Precision (RSD)

(n=6 injections)
Check injector reproducibility or derivatization stability.
LOD (Limit of Detection) S/N > 3:1Protocol 2 is typically 10-50x more sensitive than Protocol 1 (UV).

Troubleshooting: The "Peak Tailing" Phenomenon

Peak tailing is the most common failure mode when analyzing piperidines.

Root Cause: Secondary interactions between the positively charged amine nitrogen and anionic silanol groups (


) on the silica support.

Corrective Actions:

  • Switch Column: Use "End-capped" or "Base-Deactivated" columns (e.g., Agilent Zorbax Eclipse Plus, Phenomenex Luna Omega).

  • Add Modifier: If using Protocol 1 (Direct UV) at low pH, add 0.05% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, saturating silanols before the analyte reaches them.

  • Increase Ionic Strength: Increase buffer concentration (e.g., from 10mM to 25mM) to mask electrostatic interactions.

References

  • BenchChem. (2025).[3][4][5] HPLC-UV Analysis of Piperidine-Containing Compounds: Application Notes & Protocols. Retrieved from 4

  • Zhou, G., Chen, Y., & Tang, Y. (2022).[6] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619.[6] Retrieved from 6

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from 7

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt using Charged Aerosol Detection. Retrieved from 1

  • Phenomenex. (2025).[8][9] How to Reduce Peak Tailing in HPLC. Retrieved from 10

Sources

Application Notes and Protocols for the Gold-Catalyzed Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperidines and the Rise of Gold Catalysis

The piperidine scaffold is a cornerstone of medicinal chemistry and natural product synthesis. As one of the most prevalent nitrogen-containing heterocyclic motifs in FDA-approved pharmaceuticals, its derivatives exhibit a vast spectrum of biological activities. The precise arrangement of substituents on the piperidine ring is critical for modulating pharmacological properties, making the development of efficient and stereoselective synthetic methods a paramount objective for researchers in drug discovery and development.

Traditionally, the synthesis of substituted piperidines has relied on multi-step sequences, often requiring harsh reaction conditions and yielding mixtures of stereoisomers. In recent years, homogeneous gold catalysis has emerged as a powerful and elegant solution to these challenges.[1] Gold(I) complexes, acting as soft π-acids, exhibit a unique affinity for activating carbon-carbon multiple bonds, such as those in allenes and alkynes, towards nucleophilic attack under exceptionally mild conditions.[2] This catalytic approach offers high levels of chemo-, regio-, and stereoselectivity, providing a direct and atom-economical route to complex piperidine structures.[3][4] This guide provides an in-depth exploration of the gold-catalyzed intramolecular hydroamination of allenes for the synthesis of substituted piperidines, complete with mechanistic insights, detailed experimental protocols, and practical advice for researchers.

Mechanistic Insights: The Gold-Catalyzed Hydroamination of Allenes

The prevailing mechanism for the gold(I)-catalyzed hydroamination of allenes is an "outer-sphere" pathway, where the nucleophile attacks the gold-activated allene without prior coordination to the metal center.[5][6] This mechanism is supported by kinetic studies showing the reaction to be first-order in both the gold catalyst and the allene substrate, but zero-order in the nucleophile.[6][7]

The catalytic cycle can be summarized as follows:

  • Activation of the Allene: The cationic gold(I) catalyst, typically generated in situ from a pre-catalyst like (Ph₃P)AuCl and a silver salt, coordinates to one of the π-bonds of the allene substrate. This coordination polarizes the allene, rendering it highly electrophilic.

  • Nucleophilic Attack: The tethered amine nucleophile attacks the activated allene in an intramolecular fashion. This step is typically the rate-determining step and proceeds in a stereospecific anti-addition manner.[8] For the formation of a six-membered piperidine ring, this occurs via a 6-exo-dig cyclization.

  • Protodeauration: The resulting vinylgold intermediate undergoes rapid protonolysis, typically by adventitious acid in the reaction medium, to release the substituted piperidine product and regenerate the active gold(I) catalyst, which can then enter a new catalytic cycle.

Gold-Catalyzed Hydroamination of Allenes cluster_cycle Catalytic Cycle Au_L [L-Au]⁺ Catalyst Activated_Complex Gold-Allene π-Complex Au_L->Activated_Complex Coordination Allene Aminoallene Substrate Allene->Activated_Complex Nucleophilic_Attack Intramolecular Nucleophilic Attack (6-exo-dig) Activated_Complex->Nucleophilic_Attack Vinylgold Vinylgold Intermediate Nucleophilic_Attack->Vinylgold C-N Bond Formation Product Substituted Piperidine Vinylgold->Product Protodeauration (H⁺) Product->Au_L Catalyst Regeneration Start Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Substrate_Prep Synthesize and purify aminoallene substrate Reagent_Prep Dry solvent and prepare catalyst solution under inert atmosphere Substrate_Prep->Reagent_Prep Reaction_Setup Combine substrate and catalyst solution in a Schlenk flask under Argon Reagent_Prep->Reaction_Setup Stirring Stir at specified temperature (e.g., RT to 50°C) Reaction_Setup->Stirring Monitoring Monitor reaction by TLC or GC-MS Stirring->Monitoring Quench Quench reaction (if necessary) Monitoring->Quench Reaction Complete Extraction Solvent evaporation and extractive workup Quench->Extraction Purification Purify by flash column chromatography Extraction->Purification Characterization Characterize by NMR, MS, IR Purification->Characterization Stereo_Analysis Determine enantiomeric excess (ee) by chiral HPLC/GC Characterization->Stereo_Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of Amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Focus: Troubleshooting & Method Optimization

Mission Statement

Welcome to the Amine Analysis Support Center. Analyzing amines by HPLC presents a "perfect storm" of chromatographic challenges: severe peak tailing due to silanol interactions, poor retention of polar species, and often a lack of UV chromophores. This guide moves beyond basic instruction, offering mechanistic insights and self-validating protocols to ensure data integrity in drug development and research.

Module 1: Peak Architecture & Tailing

Issue: "My amine peaks are tailing (Asymmetry factor > 1.5). Integration is inconsistent."

The Mechanism: Why this happens

Silica-based columns possess residual silanol groups (Si-OH) on the surface.[1] These silanols are weakly acidic (pKa ~3.5–4.5). Under typical reversed-phase conditions (pH 2–8), amines are protonated (


). These positively charged analytes undergo secondary ion-exchange interactions with the ionized, negatively charged silanols (

), causing kinetic lag and peak tailing.
Troubleshooting Protocol

Step 1: The "pH Switch" (The most robust fix)

  • Logic: You must neutralize one of the interacting species—either the amine or the silanol.

  • High pH Approach (Recommended): Raise mobile phase pH to >10 (typically 10.5–11.0) using Ammonium Hydroxide or Triethylamine (TEA).

    • Result: The amine becomes deprotonated (neutral) and no longer interacts with silanols.

    • Critical Requirement: You must use a hybrid-silica column (e.g., Waters XBridge BEH, Agilent Poroshell HPH) or polymer column. Traditional silica dissolves above pH 8.0.

  • Low pH Approach: Lower mobile phase pH to < 2.5 using 0.1% TFA or Formic Acid.

    • Result: Silanols are fully protonated (neutral) and do not bind the amine.

    • Trade-off: Retention of polar amines may drop significantly due to increased polarity of the protonated amine.

Step 2: Chaotropic & Ion-Pairing Agents If you cannot change pH significantly, add a "sacrificial base" or ion-pairing agent.

  • Triethylamine (TEA) Method: Add 5–10 mM TEA to the mobile phase. TEA competes for silanol sites, "blocking" them from your analyte.

  • Trifluoroacetic Acid (TFA) Method: TFA (0.05–0.1%) acts as an ion-pairing agent, forming a neutral complex with the amine, improving shape. Note: TFA suppresses MS signal.

Decision Logic: Solving Peak Tailing

AmineTailing Start Issue: Severe Peak Tailing CheckCol Can column tolerate pH > 10? Start->CheckCol HighPH Method A: High pH (>10) Deprotonate Amine CheckCol->HighPH Yes (Hybrid/Polymer) LowPH Method B: Low pH (<2.5) Protonate Silanols CheckCol->LowPH No (Silica) Hybrid Use Hybrid/Polymer Column (e.g., BEH, HPH) HighPH->Hybrid Requirement IonPair Method C: Add Modifier (TEA or TFA) LowPH->IonPair Still Tailing?

Figure 1: Decision matrix for mitigating secondary silanol interactions in amine analysis.

Module 2: The "Invisible" Analyte (Detection)

Issue: "I injected my sample, but I see no peaks at 254 nm."

The Mechanism

Many aliphatic amines (e.g., amino acids, alkylamines) lack a conjugated


-system, meaning they have negligible UV absorbance. Relying on low-UV wavelengths (200–210 nm) often results in high noise from mobile phase solvents.
Solutions & Reagent Selection

You have two primary paths: Derivatization (adding a chromophore) or Universal Detection (ELSD/CAD/MS).

Comparison of Derivatization Reagents

ReagentTarget AnalyteDetection ModeProsCons
OPA (o-Phthalaldehyde)Primary AminesFluorescence / UV (340 nm)Fast (seconds), aqueous compatible.Unstable derivatives; Does not react with secondary amines.
FMOC-Cl Primary & SecondaryFluorescence / UV (265 nm)Reacts with secondary amines; Stable.Excess reagent must be removed (it fluoresces); Slower reaction.
Dansyl Chloride Prim/Sec Amines, PhenolsFluorescence / UVVery stable derivatives; Versatile.[2][3]Slow reaction (requires heat/incubation); Long workup.
Protocol: Dansyl Chloride Derivatization (Batch)

Use this for robust analysis of primary and secondary amines when MS is unavailable.

  • Preparation: Mix 100 µL sample solution (amine in water) with 100 µL Sodium Bicarbonate buffer (0.1 M, pH 11).

  • Reaction: Add 100 µL Dansyl Chloride solution (5 mg/mL in Acetone).

  • Incubation: Vortex and heat at 60°C for 15–30 minutes in a heating block.

  • Quench: (Optional) Add 50 µL of dilute methylamine to consume excess reagent if it interferes with chromatography.

  • Analysis: Inject onto C18 column.[2][4] Detect at UV 254 nm or Fluorescence (Ex 335 nm / Em 520 nm).

Derivatization Sample Amine Sample (No Chromophore) Buffer Add NaHCO3 (pH 11) Sample->Buffer Reagent Add Dansyl-Cl (in Acetone) Buffer->Reagent Heat Incubate 60°C, 20 min Reagent->Heat Inject Inject HPLC (UV/FL Detection) Heat->Inject

Figure 2: Workflow for pre-column derivatization using Dansyl Chloride.

Module 3: Sample Recovery & Stability

Issue: "My calibration curve is non-linear at low concentrations, or the first few injections show low area."

The Mechanism: Glass Adsorption

Amines are "sticky." They adsorb strongly to the silanol groups on the surface of borosilicate glass vials. This is a saturation effect: once the active sites on the glass are filled, recovery improves, leading to "ghost" linearity issues where low standards fail but high standards pass.

Troubleshooting Protocol
  • Vial Selection: Switch immediately to Polypropylene (PP) vials or deactivated (silanized) glass vials.

  • Diluent Modification: Do not dissolve amines in pure water or weak organic solvent.

    • The Fix: Add 0.1% Triethylamine (TEA) or 0.1% Formic Acid to your sample diluent.

    • Why: The additive competes for the adsorption sites on the container walls, keeping your analyte in solution.

  • System Passivation: If carryover is observed, inject a "sawtooth" gradient of high pH wash solvent to strip amines adsorbed to the injector needle or valve seals.

References
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. (Demonstrates retention shifts and peak shape improvements using high pH on hybrid columns).

  • Agilent Technologies. Analysis of Amino Acids by HPLC (OPA/FMOC chemistry). (Detailed protocols for derivatization).

  • Phenomenex. How to Reduce Peak Tailing in HPLC. (Mechanistic explanation of silanol activity).

  • American Chemical Society (ACS). Adsorption of Amine Compounds on the Glass Surface and Their Impact on Analytical Method Recovery.[5] (Study on glass adsorption and the use of amine additives in diluents).

  • BenchChem. Comparative Guide to Alternative Derivatizing Agents. (Comparison of Dansyl, OPA, and FMOC).[3]

Sources

Validation & Comparative

Comparative Guide: Purity Analysis of 3-(2-Ethylpiperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purity assignment of 3-(2-Ethylpiperidin-1-yl)propan-1-amine (CAS: 13901-38-7), a critical intermediate in pharmaceutical synthesis. Due to its aliphatic nature, this molecule lacks significant UV chromophores, rendering standard HPLC-UV methods ineffective without derivatization. Furthermore, its basicity and potential for hygroscopicity introduce bias in potentiometric titration.

This guide establishes Quantitative NMR (qNMR) as the primary reference method (Gold Standard) for this analyte. We compare qNMR against GC-FID and Potentiometric Titration, demonstrating that qNMR provides the only SI-traceable, absolute purity measurement that distinguishes the target molecule from structurally related basic impurities.

Technical Comparison of Analytical Architectures

The following table contrasts the three primary methodologies available for this specific aliphatic amine.

FeatureMethod A: qNMR (Recommended) Method B: GC-FID Method C: Potentiometric Titration
Principle Absolute quantification (molar ratio of nuclei).Separation based on volatility/polarity.Acid-Base neutralization equivalent points.
Specificity High. Distinguishes target from homologs/isomers.Medium. Peaks may overlap; requires specific retention time data.Low. Measures total alkalinity (cannot distinguish impurity amines).
Reference Standard Internal Standard (IS). Any pure compound (e.g., Maleic Acid) works.External Standard. Requires a pure standard of the same analyte.None. Relies on molarity of titrant (e.g., HClO₄).
Weakness Lower sensitivity (LOQ ~0.1%). Requires solubility.Thermal instability of amines; peak tailing on standard columns.Hygroscopic water counts as "impurity" only if weighed; basic impurities count as "analyte".
Suitability for Analyte Excellent. 2-ethyl and propyl groups give distinct signals.Good. But requires base-deactivated liners/columns.Poor. Overestimates purity if secondary amine precursors remain.

Deep Dive: The qNMR Protocol

Strategic Rationale

For this compound, the lack of aromatic rings means we must rely on the aliphatic region (0.8 – 3.0 ppm). The key to success is shifting the equilibrium to the protonated ammonium form.

  • Solvent: D₂O (Deuterium Oxide).

  • pH Control: The addition of an acidic Internal Standard (Maleic Acid) serves a dual purpose: it acts as the quantification reference and lowers the pH, preventing amine proton exchange broadening and ensuring sharp, integrateable multiplets.

Experimental Workflow (DOT Visualization)

qNMR_Workflow Start Sample Preparation Weighing Gravimetric Weighing (Analyte + IS) Uncertainty < 0.01 mg Start->Weighing Solvent Dissolution in D2O (Ensure Homogeneity) Weighing->Solvent Acquisition NMR Acquisition (1H, 400+ MHz) Solvent->Acquisition Params Key Params: Pulse: 90° d1: 60s (5x T1) Scans: 16+ Acquisition->Params config Processing Processing Phase, Baseline, Integration Acquisition->Processing Calc Purity Calculation (Mass Balance) Processing->Calc

Figure 1: Validated qNMR workflow for aliphatic amines ensuring SI-traceability.

Detailed Methodology

Step 1: Internal Standard Selection [1]

  • Standard: Maleic Acid (TraceCERT® or equivalent NIST-traceable grade).

  • Rationale: Maleic acid has a singlet at ~6.3 ppm (in D₂O), which is in a "silent region" for our aliphatic amine (which resonates < 4.0 ppm). This prevents signal overlap.[2][3][4][5]

Step 2: Sample Preparation

  • Weigh ~15 mg of this compound directly into an NMR tube or vial (precision: ±0.01 mg).

  • Weigh ~10 mg of Maleic Acid (IS) into the same vessel.

  • Add 0.6 mL D₂O. Cap and vortex until fully dissolved.

  • Note: No pH adjustment is usually needed as Maleic acid buffers the solution.

Step 3: Acquisition Parameters (Critical for Accuracy) To ensure <1% uncertainty, the nuclei must fully relax between pulses.

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (d1): 60 seconds.

    • Why? Aliphatic protons can have

      
       relaxation times of 2-5 seconds. We require 
      
      
      
      for 99.3% magnetization recovery.
  • Spectral Width: -2 to 14 ppm.

  • Number of Scans (ns): 16 or 32 (sufficient for >200:1 S/N ratio given the concentration).

  • Temperature: 298 K (controlled to prevent chemical shift drift).

Step 4: Integration Strategy

  • IS Signal: Singlet at 6.3 ppm (2H).

  • Analyte Signal: The methyl triplet of the ethyl group (~0.9 ppm, 3H) is usually the cleanest signal, free from overlap with the propyl chain or piperidine ring protons.

Comparative Data Analysis: The "Hidden Impurity" Trap

To illustrate the necessity of qNMR, consider a hypothetical lot of this compound containing 3% residual 2-ethylpiperidine (starting material).

Scenario:
  • Analyte: this compound (MW: 170.3 g/mol ).

  • Impurity: 2-Ethylpiperidine (MW: 113.2 g/mol ).

  • True Purity: 97.0%.

Results by Method:
MethodMeasured PurityExplanation of Error
Titration (HClO₄) 101.5% False High. Titration measures total basic nitrogen. The impurity (2-ethylpiperidine) has a lower MW than the analyte. 3% of a lighter base consumes more titrant per gram, artificially inflating the calculated purity.
GC-FID 97.2% Close. GC separates the peaks. However, without a response factor correction (assuming response factor = 1.0 for both), the area % is slightly off from the true mass %.
qNMR 97.0% ± 0.4% Accurate. The integration of the propyl chain signals (present only in the analyte) vs. the IS gives the absolute molar amount of the analyte, ignoring the impurity signals entirely.
Decision Logic (DOT Visualization)

Method_Selection Start Select Purity Method Chromophore Does molecule have UV Chromophore? Start->Chromophore Volatile Is it volatile & stable? Chromophore->Volatile No HPLC HPLC-UV (Standard Method) Chromophore->HPLC Yes Standard Is a Certified Reference Standard available? Volatile->Standard Yes qNMR qNMR (Gold Standard) Volatile->qNMR No (or unstable) GC GC-FID (Good for volatiles) Standard->GC Yes Standard->qNMR No Titration Titration (Non-specific) Standard->Titration Quick Check Only

Figure 2: Decision matrix highlighting qNMR as the logical choice when reference standards are absent or UV detection is impossible.

Calculations

The purity (


, as a mass fraction) is calculated using the fundamental qNMR equation:


Where:

  • 
    : Integrated area (x = analyte, std = internal standard).
    
  • 
    : Number of protons contributing to the signal (e.g., 
    
    
    
    for Maleic acid,
    
    
    for the methyl group).
  • 
    : Molar mass.[6]
    
  • 
    : Gravimetric mass weighed.
    
  • 
    : Certified purity of the internal standard (e.g., 99.9%).
    

References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. Available at: [Link]

  • Holzgrabe, U. (2010).Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834-851. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 13C NMR Analysis of N-Substituted Propylamines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the subtle yet significant structural variations in N-substituted propylamines is crucial for predicting their physicochemical properties, reactivity, and biological activity. 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for elucidating the carbon framework of these molecules. This guide provides an in-depth comparison of the 13C NMR spectra of a homologous series of N-substituted propylamines, supported by experimental data and a detailed discussion of the underlying principles governing their chemical shifts.

Introduction: The Significance of 13C NMR in Amine Characterization

The chemical environment of each carbon atom in a molecule is unique, and 13C NMR spectroscopy provides a direct window into this environment. The position of a signal in a 13C NMR spectrum, known as the chemical shift (δ), is highly sensitive to the electronic and steric influences of neighboring atoms and functional groups.[1] In the context of N-substituted propylamines, 13C NMR allows for the unambiguous assignment of each carbon in the propylamine backbone (Cα, Cβ, and Cγ) and the N-alkyl substituents. By comparing the spectra of a series of these amines, we can discern clear trends related to the degree and nature of N-alkylation, offering valuable insights into their molecular structure.

Experimental Protocol: Acquiring High-Quality 13C NMR Spectra

To ensure the reliability and comparability of 13C NMR data, a standardized experimental protocol is paramount. The following section details a robust methodology for the preparation and analysis of N-substituted propylamine samples.

Sample Preparation
  • Analyte Purity: Begin with highly pure samples of the N-substituted propylamines to avoid interference from impurities.

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for these amines.[1] It is crucial to use a deuterated solvent to avoid a large solvent signal that would obscure the analyte signals.

  • Concentration: For 13C NMR, a higher concentration is generally preferred due to the low natural abundance of the 13C isotope. A concentration of 50-100 mg of the amine in 0.6-0.7 mL of CDCl3 is recommended.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 13C NMR, with its signal defined as 0.0 ppm.[1] A small drop of TMS should be added to the sample solution.

  • Filtration: To ensure a homogeneous magnetic field and prevent signal broadening, it is essential to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following are typical acquisition parameters for a standard 1D 13C NMR experiment on a 400 MHz spectrometer.

  • Pulse Program: A standard 1D 13C pulse sequence with proton decoupling.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the low sensitivity of 13C NMR, a larger number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Comparative 13C NMR Data of N-Substituted Propylamines

The following table summarizes the experimental 13C NMR chemical shifts for a series of N-substituted propylamines, including propylamine, N-methylpropylamine, N,N-dimethylpropylamine, N-ethylpropylamine, and N,N-diethylpropylamine. All data is referenced to TMS at 0.0 ppm.

Compound NameStructureCα (ppm)Cβ (ppm)Cγ (ppm)N-Alkyl Carbons (ppm)
PropylamineCH3CH2CH2NH244.726.911.6-
N-MethylpropylamineCH3CH2CH2NHCH352.123.111.736.5 (N-CH3)
N,N-DimethylpropylamineCH3CH2CH2N(CH3)259.120.711.845.6 (N-CH3)
N-EthylpropylamineCH3CH2CH2NHCH2CH349.923.311.744.2 (N-CH2), 15.4 (N-CH2CH3)
N,N-DiethylpropylamineCH3CH2CH2N(CH2CH3)252.820.711.947.1 (N-CH2), 12.1 (N-CH2CH3)

Analysis and Discussion: Unraveling the Effects of N-Substitution

The data presented in the table reveals distinct trends in the 13C NMR chemical shifts upon progressive N-alkylation of propylamine. These trends can be rationalized by considering the interplay of inductive and steric effects.

The α-Carbon (Cα): A Tale of Two Effects

The Cα, being directly attached to the nitrogen atom, experiences the most significant changes in its chemical shift.

  • Inductive Effect: Nitrogen is an electronegative atom, which deshields the adjacent Cα, causing its signal to appear at a relatively downfield position compared to a simple alkane. As alkyl groups are electron-donating, increasing the number of alkyl substituents on the nitrogen atom increases the electron density at the nitrogen.[2][3] This, in turn, leads to a greater deshielding of the Cα, resulting in a progressive downfield shift from propylamine (44.7 ppm) to N-methylpropylamine (52.1 ppm) and further to N,N-dimethylpropylamine (59.1 ppm). A similar trend is observed for ethyl substitution.

  • Steric Effects (The γ-Gauche Effect): When bulkier alkyl groups, such as ethyl groups, are introduced, steric hindrance comes into play. The "gamma-gauche effect" is a through-space interaction that causes shielding (an upfield shift) of a carbon atom that is in a gauche (staggered and close) conformation with another carbon or heteroatom three bonds away.[4][5][6] In N-ethylpropylamine, the Cα of the propyl chain is in a γ-position relative to the terminal methyl group of the N-ethyl substituent. This steric interaction leads to a slight shielding of Cα (49.9 ppm) compared to N-methylpropylamine (52.1 ppm), despite the increased electron-donating nature of the ethyl group. However, upon disubstitution with ethyl groups (N,N-diethylpropylamine), the inductive effect again dominates, causing a downfield shift of Cα to 52.8 ppm.

The β-Carbon (Cβ): Shielding Through Steric Compression

The Cβ of the propyl chain exhibits a consistent upfield shift (shielding) as the number and size of the N-alkyl substituents increase. This is a classic example of the steric shielding effect. The increasing steric bulk around the nitrogen atom leads to greater conformational constraints and through-space compression of the Cβ, resulting in a more shielded electronic environment. This effect is evident in the shift from 26.9 ppm in propylamine to 20.7 ppm in both N,N-dimethylpropylamine and N,N-diethylpropylamine.

The γ-Carbon (Cγ): Minimal Influence

The Cγ, being the most remote from the nitrogen atom, shows minimal changes in its chemical shift across the series of N-substituted propylamines. Its chemical shift remains relatively constant at approximately 11.6-11.9 ppm. This indicates that the inductive and steric effects of N-substitution are significantly attenuated with distance and have a negligible impact on the terminal methyl group of the propyl chain.

N-Alkyl Carbon Signals

The chemical shifts of the N-alkyl carbons themselves are also informative. The carbons directly attached to the nitrogen (N-CH3 and N-CH2) appear in the range of 36-47 ppm, consistent with carbons bonded to an electronegative nitrogen atom. The terminal methyl carbons of the N-ethyl groups are found further upfield, around 12-15 ppm, as expected for a typical alkane-like environment.

Visualizing the Concepts

To further clarify the relationships between structure and spectral data, the following diagrams illustrate the experimental workflow and the key factors influencing the 13C NMR chemical shifts.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (13C NMR) start Pure Amine Sample dissolve Dissolve in CDCl3 (50-100 mg / 0.6-0.7 mL) start->dissolve add_tms Add TMS Standard dissolve->add_tms filter Filter into NMR Tube add_tms->filter end_prep Prepared NMR Sample filter->end_prep instrument 400 MHz NMR Spectrometer end_prep->instrument Insert Sample acquire Acquire Spectrum (Proton Decoupled) instrument->acquire process Process FID (Fourier Transform, Phasing) acquire->process end_acq 13C NMR Spectrum process->end_acq

Caption: Experimental workflow for 13C NMR analysis of N-substituted propylamines.

Caption: Key electronic and steric effects influencing 13C NMR chemical shifts.

Conclusion: A Predictive Tool for Structural Elucidation

The 13C NMR analysis of N-substituted propylamines provides a clear and predictable correlation between the degree of N-alkylation and the chemical shifts of the carbon atoms in the propylamine backbone. The downfield shift of Cα is primarily governed by the inductive effect of the nitrogen atom, modulated by steric interactions. Conversely, the upfield shift of Cβ is a direct consequence of increasing steric hindrance around the nitrogen center. The Cγ remains largely unaffected, serving as a useful internal reference point.

For researchers in drug discovery and development, these well-defined trends can be invaluable for:

  • Structure Verification: Confirming the successful synthesis of target N-substituted propylamine derivatives.

  • Isomer Differentiation: Distinguishing between constitutional isomers.

  • Conformational Analysis: Gaining insights into the preferred conformations of these flexible molecules.

By understanding the principles outlined in this guide and utilizing the provided comparative data, scientists can confidently employ 13C NMR spectroscopy as a robust analytical tool in the characterization and development of N-substituted propylamine-containing compounds.

References

  • Kolehmainen, E., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(3-4), 52-62. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine analysis of chemical shifts ppm. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylpropylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gung, B. W., et al. (2019). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. Beilstein Journal of Organic Chemistry, 15, 2336–2345. Available at: [Link]

  • Filo. (2025). Describe the γ (gamma) effect in 13C NMR with an appropriate diag. Retrieved from [Link]

  • ResearchGate. (2004). The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis. Retrieved from [Link]

  • ResearchGate. (2020). Gamma-Gauche effect and its application in the determination of stereoisomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

Sources

Comparing catalytic efficiency of piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine (azacyclohexane) is a ubiquitous organocatalyst in organic synthesis, revered for its dual functionality as a Brønsted base (


) and a nucleophile capable of iminium ion activation. While unsubstituted piperidine remains the gold standard for reactions like the Knoevenagel condensation, regulatory constraints and specific chemoselectivity requirements often necessitate the use of derivatives.

This guide provides a technical comparison of piperidine against its structural analogs—specifically 4-methylpiperidine , 3-methylpiperidine , pyrrolidine , and immobilized piperidine systems . Analysis confirms that while pyrrolidine often exhibits superior turnover frequencies (TOF) due to ring strain-induced nucleophilicity, 4-methylpiperidine serves as the most chemically equivalent, non-regulated alternative to piperidine.

Mechanistic Principles: The Dual-Activation Pathway

To evaluate catalytic efficiency, one must understand the causality behind the reaction kinetics. Piperidine derivatives accelerate condensation reactions (e.g., Knoevenagel, Aldol) via two distinct, often simultaneous pathways.

  • General Base Catalysis: The amine deprotonates the active methylene compound (e.g., malononitrile), generating a reactive enolate.

  • Nucleophilic Activation (Iminium Catalysis): The secondary amine attacks the carbonyl substrate, forming a positively charged iminium ion. This intermediate is significantly more electrophilic than the parent aldehyde, lowering the activation energy for the enolate attack.

Critical Insight: Tertiary amines (e.g., N-methylpiperidine) cannot form iminium ions. Consequently, their catalytic efficiency is frequently lower than secondary amine analogs in sterically demanding condensations, as they rely solely on base catalysis.

Visualization: Iminium-Mediated Knoevenagel Mechanism

KnoevenagelMechanism Aldehyde Aldehyde (Electrophile) Iminium Iminium Ion (Activated Intermediate) Aldehyde->Iminium Nucleophilic Attack (-H2O) Pip Piperidine (Catalyst) Pip->Iminium Catalysis Adduct C-C Bond Adduct Iminium->Adduct Enolate Enolate (Nucleophile) Enolate->Adduct Attack on Iminium Product Alpha,Beta-Unsaturated Product Adduct->Product Elimination (+Piperidine) Product->Pip Regeneration

Figure 1: The catalytic cycle demonstrating the formation of the highly electrophilic iminium intermediate, a pathway exclusive to secondary amines like piperidine.

Comparative Analysis: Piperidine vs. Derivatives

The following analysis benchmarks catalytic performance using the Knoevenagel condensation of benzaldehyde with active methylene compounds (e.g., ethyl cyanoacetate or malononitrile) as the model system.

Table 1: Catalytic Efficiency Profile (Homogeneous)
CatalystStructure TypeRelative Basicity (

)
Relative Reactivity (Yield/Time)Key Kinetic Factor
Piperidine 6-membered 2° Amine11.22Benchmark (90-95%) Optimal balance of nucleophilicity and steric freedom.
Pyrrolidine 5-membered 2° Amine11.31Superior (>98%) Higher nucleophilicity due to ring strain; faster enamine formation.
4-Methylpiperidine 4-Substituted 2° Amine~11.2Equivalent (89-94%) Remote steric bulk has negligible impact on the active site (N).
3-Methylpiperidine 3-Substituted 2° Amine~11.2Moderate (80-85%) Proximal steric hindrance retards iminium formation.
N-Methylpiperidine Tertiary Amine10.08Low (<50%) Cannot form iminium ion; acts only as a Brønsted base.
Detailed Technical Insights
  • Pyrrolidine vs. Piperidine: Experimental data consistently shows pyrrolidine achieves higher conversion rates in shorter times (e.g., 100% conversion of thiazolidine-2,4-dione in 480 min vs. 91% for piperidine [1]).[1] The increased p-character of the nitrogen lone pair in the 5-membered ring enhances nucleophilic attack.

  • The 4-Methyl Alternative: For laboratories facing regulatory restrictions on piperidine (a controlled precursor in some jurisdictions), 4-methylpiperidine is the superior drop-in replacement. Kinetic studies on Fmoc deprotection (a proxy for nucleophilicity) reveal that 4-methylpiperidine and piperidine have nearly identical reaction half-lives, whereas 2-methylpiperidine is significantly slower due to steric blocking of the nitrogen center [2].

  • The "Acetate" Effect: Catalytic efficiency is often boosted by using Piperidine Acetate (generated in situ by adding acetic acid). The acidic component aids in the elimination step (dehydration) of the aldol adduct, preventing the retro-aldol reaction. This buffer system is critical for sterically hindered aldehydes.

Table 2: Homogeneous vs. Heterogeneous (Immobilized) Systems
Catalyst FormTOF (Turnover Frequency)ReusabilityMass Transfer Limitations
Free Piperidine HighNone (Single use)Negligible
Polymer-Supported Piperidine ModerateHigh (5-10 cycles)Significant (Swelling dependent)
Silica-Grafted Piperidine Moderate-LowHighPore diffusion limits

Note: While immobilized catalysts offer green chemistry advantages, they typically require 2-3x longer reaction times to achieve yields comparable to free piperidine due to diffusion constraints within the polymer matrix [3].

Experimental Protocol: Knoevenagel Condensation

This protocol is designed to be self-validating. The formation of a solid precipitate (the product) typically drives the equilibrium, allowing for visual monitoring.

Objective: Synthesis of Benzylidene Malononitrile using Piperidine vs. 4-Methylpiperidine.

Materials
  • Aldehyde: Benzaldehyde (10 mmol, 1.06 g)

  • Active Methylene: Malononitrile (10 mmol, 0.66 g)

  • Solvent: Ethanol (95%, 20 mL)

  • Catalyst: Piperidine OR 4-Methylpiperidine (0.5 mmol, 5 mol%)

  • Optional Co-catalyst: Glacial Acetic Acid (0.5 mmol) - Recommended for hindered substrates.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Malononitrile (10 mmol) in Ethanol (20 mL).

  • Substrate Addition: Add Benzaldehyde (10 mmol) to the solution. Stir for 2 minutes to ensure homogeneity.

  • Catalyst Injection:

    • Control: Add Piperidine (0.5 mmol) dropwise.

    • Experimental: Add 4-Methylpiperidine (0.5 mmol) dropwise.

    • Observation: An immediate exotherm or color change (often yellowing) indicates the initiation of the reaction.

  • Reaction: Stir at room temperature.

    • Checkpoint: Solids usually begin to precipitate within 5–15 minutes for highly active catalysts.

    • Monitoring: Spot on TLC (20% EtOAc/Hexane). The disappearance of the aldehyde spot (

      
      ) confirms conversion.
      
  • Work-up:

    • Cool the mixture in an ice bath for 20 minutes to maximize precipitation.

    • Filter the solid under vacuum.

    • Wash with cold ethanol (2 x 5 mL) and hexane (2 x 5 mL).

  • Validation: Dry the solid and calculate yield. Measure Melting Point (Target: 83–84°C for benzylidene malononitrile).

Decision Matrix for Catalyst Selection

Use this logic flow to select the appropriate derivative for your specific application.

CatalystSelection Start Select Catalyst Requirement Regulated Is Piperidine Regulated/Unavailable? Start->Regulated HighActivity Is Max TOF/Speed Critical? Regulated->HighActivity No Use4Me Use 4-Methylpiperidine Regulated->Use4Me Yes (Best Substitute) Green Is Reusability Required? HighActivity->Green No UsePyr Use Pyrrolidine HighActivity->UsePyr Yes (Highest Activity) UsePip Use Piperidine + AcOH Green->UsePip No UsePoly Use Polymer-Supported Piperidine Green->UsePoly Yes

Figure 2: Decision tree for selecting the optimal piperidine derivative based on regulatory, kinetic, and environmental constraints.

References

  • Comparative Analysis of Pyrrolidine and Piperidine. Juniper Publishers. "Use of Piperidine and Pyrrolidine in Knoevenagel Condensation."[1][2]

  • Kinetics of Fmoc Removal. ACS Publications. "Alternative to Piperidine in Fmoc Solid-Phase Synthesis."

  • Immobilized Catalysts. MDPI. "Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst."

  • Mechanism of Catalysis. ACS Publications.[3] "Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions."

  • BenchChem Comparative Guide. BenchChem. "A Comparative Analysis of 1,4-Dimethylpiperidine and Piperidine as Catalysts."

Sources

Comprehensive Comparison of Analytical Architectures for Amine Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The quality control of amine products—ranging from raw API intermediates to industrial surfactants—presents a unique analytical paradox. While chemically reactive, many aliphatic amines lack the chromophores required for standard UV detection and exhibit severe peak tailing due to interactions with silanol groups in stationary phases. This guide objectively compares the three dominant analytical architectures: Classical Wet Chemistry (Titration) , Gas Chromatography (GC) , and High-Performance Liquid Chromatography (HPLC/IC) .

Part 1: Strategic Method Selection

Selecting the correct analytical method is not a matter of preference but of chemical necessity. The following decision matrix synthesizes molecular weight, volatility, and optical properties to dictate the optimal workflow.

MethodSelection Start Start: Amine Sample Volatility Is the Amine Volatile? Start->Volatility Titration Method: Potentiometric Titration (ASTM D2073) Start->Titration Bulk Assay / Total Value Chromophore UV Chromophore Present? Volatility->Chromophore No GC Method: GC-FID/MS (Base-Deactivated Column) Volatility->GC Yes (BP < 250°C) Ionic Ionic/Small Cation? Chromophore->Ionic No (Aliphatic) HPLC_UV Method: RP-HPLC (UV/DAD) (High pH Mobile Phase) Chromophore->HPLC_UV Yes (Aromatic) HPLC_Deriv Method: HPLC-FLD (OPA/FMOC Derivatization) Ionic->HPLC_Deriv No (Complex Matrix) IC Method: Ion Chromatography (Cation Exchange) Ionic->IC Yes (Small Cations)

Figure 1: Analytical decision tree for amine characterization. Dashed line indicates bulk assay methods.

Part 2: Deep Dive Comparison
1. Classical Wet Chemistry: The Differentiation Standard

While instrumental methods offer sensitivity, Potentiometric Titration remains the "Referee Method" (ASTM D2073) for determining absolute purity and distinguishing between amine classes (Primary vs. Secondary vs. Tertiary) in bulk manufacturing.

  • Mechanism: The method relies on selective chemical blocking.

    • Total Amine Value: Titration with HCl measures all basic nitrogen.

    • Primary Blocking: Salicylaldehyde reacts with primary amines to form Schiff bases (non-basic in non-aqueous media), allowing titration of Secondary + Tertiary amines.

    • Primary + Secondary Blocking: Phenyl isothiocyanate (PITC) reacts with both primary and secondary amines, allowing titration of only Tertiary amines.

2. Gas Chromatography (GC): The Volatile Solution

GC is the gold standard for volatile, low-molecular-weight amines (e.g., methylamine, ethylamine).

  • The Tailing Challenge: Amines strongly hydrogen-bond with surface silanols on glass liners and columns, leading to severe peak tailing and quantification errors.

  • The Solution:

    • Base-Deactivation: Use of KOH-treated columns (e.g., CP-Volamine, Rtx-Volatile Amine) or base-deactivated liners is mandatory.

    • Derivatization (Optional): Acylation (e.g., trifluoroacetic anhydride) can improve peak shape but adds a preparation step.

3. HPLC & Ion Chromatography: The Trace & Complex Solution

For non-volatile or thermally unstable amines, liquid chromatography is required.[1]

  • HPLC-UV/FLD: Since aliphatic amines lack UV absorbance, Pre-column Derivatization is critical.

    • Reagent A (OPA): Reacts only with Primary amines (requires thiol cofactor). High sensitivity (Fluorescence).[2]

    • Reagent B (FMOC-Cl): Reacts with Primary and Secondary amines.[3][4]

  • Ion Chromatography (IC): Uses cation-exchange columns with suppressed conductivity detection. It requires no derivatization and is superior for separating small, ionic amines (e.g., alkylamines) from high-salt matrices.

Part 3: Comparative Performance Data
FeaturePotentiometric Titration (ASTM D2073)GC-FID (Base Deactivated)HPLC-FLD (OPA/FMOC)Ion Chromatography (IC)
Primary Target Bulk Purity & Class DifferentiationVolatile Impurities & SolventsTrace Impurities in Complex MatrixSmall Ionic Amines
LOD/Sensitivity Low (mg/g range)High (ppm range)Ultra-High (ppb range)High (ppb/ppm range)
Selectivity Class-based (1° vs 2° vs 3°)Boiling Point & PolarityHydrophobicity (post-deriv)Ionic Charge/Size
Interferences Other Bases (Inorganic)Non-volatiles (carryover)Amino Acids, ThiolsHigh Salt Concentrations
Throughput Low (Manual/Semi-Auto)HighMedium (Deriv. time)High
Part 4: Experimental Protocols
Protocol A: Differentiation of Amine Types (ASTM D2073 Adaptation)

Objective: Determine Primary, Secondary, and Tertiary amine values in a fatty amine sample.

Reagents:

  • Standardized 0.1N HCl in Isopropanol.

  • Salicylaldehyde (Reagent Grade).[5]

  • Phenyl Isothiocyanate (PITC).[6]

  • Solvent: Chloroform/Isopropanol (1:1).

Workflow:

  • Total Amine Value: Dissolve 1g sample in solvent. Titrate potentiometrically with 0.1N HCl. Record Volume

    
    .
    
  • Secondary + Tertiary Value: Dissolve 1g sample. Add Salicylaldehyde (excess). Allow reaction for 30 mins at RT (Forms Schiff Base with Primary). Titrate with 0.1N HCl. Record Volume

    
    .
    
  • Tertiary Value: Dissolve 1g sample. Add PITC . Allow reaction for 30 mins (Blocks Primary & Secondary). Titrate with 0.1N HCl. Record Volume

    
    .
    

Calculation:

  • Primary Amine Value =

    
    
    
  • Secondary Amine Value =

    
    
    
  • Tertiary Amine Value =

    
    
    
Protocol B: High-Sensitivity HPLC Analysis (OPA/FMOC Method)

Objective: Quantify trace aliphatic amines in a pharmaceutical intermediate.

System Parameters:

  • Column: C18 Reverse Phase (e.g., 4.6 x 150mm, 3.5µm).

  • Detector: Fluorescence (Ex: 340nm, Em: 450nm for OPA; Ex: 265nm, Em: 315nm for FMOC).

  • Mobile Phase: A: Acetate Buffer (pH 7.2); B: Acetonitrile/Methanol (50:50).

Derivatization Logic (Automated): The following diagram illustrates the sequential derivatization logic often employed in autosamplers to capture both primary and secondary amines in a single run.

Derivatization Sample Sample Vial (Primary + Sec. Amines) Step1 Step 1: Add OPA + Mercaptoethanol (Wait 1 min) Sample->Step1 Reaction1 Primary Amines -> Fluorescent Isoindole Secondary Amines -> No Reaction Step1->Reaction1 Step2 Step 2: Add FMOC-Cl (Wait 1 min) Reaction1->Step2 Reaction2 Secondary Amines -> Fluorescent Carbamate (Primary already reacted) Step2->Reaction2 Inject Inject onto HPLC Reaction2->Inject

Figure 2: Sequential derivatization workflow for simultaneous determination of primary and secondary amines.

References
  • ASTM International. (2007). ASTM D2073-07: Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Referee Potentiometric Method.[7] West Conshohocken, PA. Link

  • Thermo Fisher Scientific. (2016). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note 284. Link

  • Restek Corporation. (2020). Analysis of Amines by GC: Overcoming Peak Tailing. Technical Guide.[5][8][9] Link

  • BenchChem. (2025).[1][8] A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.Link

  • Sigma-Aldrich (Merck). Derivatization and Separation of Aliphatic Amines using DMQC-OSu.Link

Sources

A Comparative Guide to Quantitative NMR (qNMR) for Amine Purity Determination

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals.

In the rigorous landscape of pharmaceutical development and chemical synthesis, the accurate determination of a compound's purity is a non-negotiable aspect of quality control. This is particularly true for amines, a class of compounds fundamental to countless active pharmaceutical ingredients (APIs) and chemical intermediates. Their inherent basicity and potential for complex impurity profiles demand an analytical technique that is not only precise but also unequivocal.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional methods for amine purity assessment. We will move beyond procedural lists to explain the causality behind experimental choices, grounding our discussion in established scientific principles and authoritative standards.

The Analytical Challenge: Why Amines Are Different

Amines are not always straightforward to analyze. Their basic nature makes them prone to forming various salt forms, which can complicate quantification. Furthermore, they can be susceptible to oxidation and other degradation pathways, leading to impurities that are often structurally similar to the parent compound. Traditional methods like High-Performance Liquid Chromatography (HPLC) may struggle to resolve these closely related species, while methods like acid-base titration lack the specificity to distinguish the target amine from other basic impurities. This necessitates a method that is both highly specific and structurally informative.

qNMR: The Power of a Primary Ratio Method

Quantitative NMR (qNMR) stands apart from many other analytical techniques because it is a primary analytical method.[1] Unlike chromatographic methods, which are relative and require a calibration curve or a reference standard of the analyte itself, qNMR provides a direct measurement.[2][3] The foundational principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[2][4]

By co-dissolving a precisely weighed sample with a precisely weighed internal standard of known purity, the purity of the analyte can be determined by a direct comparison of their NMR signal integrals. This primary ratio-based approach minimizes reliance on analyte-specific reference materials, which can be expensive or unavailable, especially in early-stage drug discovery.

The purity of the analyte (Panalyte) is determined using the following master equation:

Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I : Integral of the NMR signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular Weight

  • m : Mass

  • P : Purity

  • analyte : Refers to the compound of interest

  • std : Refers to the internal standard

Comparative Analysis: qNMR vs. Alternative Methods

To fully appreciate the utility of qNMR, it is essential to compare its performance characteristics against other common techniques used for purity determination.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Acid-Base Titration
Principle Primary ratio method; signal integral is directly proportional to the molar amount.[1][4]Relative separation method; quantification based on detector response vs. a reference standard.[5]Chemical reaction; measures total acid or base content.[6]
Specificity Very High. Distinguishes between different molecules and even different positions within a molecule.High. Depends on column chemistry and mobile phase; co-elution of impurities is possible.Low. Measures total basicity; cannot distinguish between different amines or basic impurities.
Reference Standard Requires a certified internal standard (not of the analyte).[7][8]Requires a highly characterized reference standard of the analyte itself.Requires a standardized titrant solution.
Universality Universal for any soluble molecule containing NMR-active nuclei (e.g., ¹H).[9]Generally requires a chromophore for UV detection, limiting its applicability.Limited to acidic or basic compounds.
Sample Prep Simple: accurate weighing and dissolution in a deuterated solvent with the standard.[4]More involved: mobile phase preparation, filtering, and preparation of a standard curve.Simple dissolution in a suitable solvent.
Analysis Time Rapid (typically 5-15 minutes per sample).[3]Slower (typically 20-60 minutes per run).Rapid.
Sample Fate Non-destructive; the sample can be fully recovered.[2]Destructive; the sample is consumed.Destructive; the sample is consumed.
Accuracy High, with uncertainty often <1%.[10]High, but accuracy is dependent on the purity of the reference standard.High for simple systems, but susceptible to endpoint detection errors and lack of specificity.

Experimental Protocol: A Self-Validating Workflow for Trustworthy Results

The integrity of a qNMR result is built upon a foundation of meticulous experimental design and execution. The following protocol is structured as a self-validating system, ensuring robust and reliable data.

Step-by-Step Methodology
  • Selection of a Suitable Internal Standard:

    • Causality: The choice of internal standard is the most critical decision in a qNMR experiment. Its purity must be certified and traceable. It must be stable, non-volatile, non-hygroscopic, and chemically inert with respect to both the analyte and the solvent.[8][11] Crucially, it must have at least one simple NMR signal (ideally a singlet) in a region of the spectrum that is free from any analyte or impurity signals.

    • Field-Proven Choices for Amines: Maleic acid, 1,4-dinitrobenzene, and dimethyl sulfone are excellent, commercially available standards for many applications.

  • Precise Sample and Standard Preparation:

    • Causality: As a primary method, qNMR relies on the accuracy of the masses used in the calculation. Use of a calibrated microbalance is essential.

    • Procedure: a. Accurately weigh approximately 15-25 mg of the amine sample. b. Accurately weigh an appropriate amount of the internal standard to achieve a near 1:1 molar ratio with the analyte. This helps to minimize integration errors.[12] c. Quantitatively transfer both the sample and the standard into a volumetric flask and dissolve in a known volume of an appropriate deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃). d. Transfer the solution to a high-quality NMR tube.

  • Optimized NMR Data Acquisition:

    • Causality: Acquisition parameters must be set for quantification, not just structural elucidation. The single most important parameter is the relaxation delay (d1), which must be at least 5 times the longest spin-lattice relaxation time (T₁) of all signals being integrated. This ensures all protons have fully relaxed before the next pulse, making the resulting signal intensity directly proportional to their number. A preliminary T₁ measurement (e.g., via an inversion-recovery experiment) is highly recommended for method development.

    • Key Parameters:

      • Relaxation Delay (d1): ≥ 5 * T₁ (longest)

      • Pulse Angle: 90°

      • Number of Scans: Sufficient to achieve a signal-to-noise ratio >250:1 for the peaks of interest.

  • Rigorous Data Processing:

    • Causality: Accurate integration is impossible without proper data workup. The spectrum must have a perfectly flat baseline and correct phasing.

    • Procedure: a. Apply Fourier Transform. b. Carefully perform zero-order and first-order phase correction to ensure all peaks have a pure, symmetrical absorption lineshape. c. Apply a baseline correction algorithm across the entire spectrum. d. Integrate the chosen analyte and standard signals over a wide, consistent region (e.g., 20-30 times the peak width at half-height).

qNMR Experimental Workflow Diagram

G qNMR Experimental Workflow cluster_0 1. Preparation cluster_1 2. Acquisition cluster_2 3. Processing & Calculation weigh_analyte Weigh Analyte dissolve Dissolve & Mix in Solvent weigh_analyte->dissolve weigh_std Weigh Internal Std. weigh_std->dissolve acquire Acquire Spectrum (d1 ≥ 5T₁) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result Final Purity Value calculate->result

Caption: The qNMR workflow from sample preparation to final purity calculation.

Method Validation: Ensuring Authoritative Grounding

For use in regulated environments, a qNMR method must be validated according to guidelines such as ICH Q2(R1).[13] This process formally demonstrates that the analytical procedure is suitable for its intended purpose.

ICH Q2(R1) Validation Parameters

G cluster_params Validation qNMR Method Validation (ICH Q2(R1)) Specificity Specificity Free from interference Validation->Specificity Linearity Linearity Proportional response Validation->Linearity Accuracy Accuracy Closeness to true value Validation->Accuracy Precision Precision Repeatability & Intermediate Precision Validation->Precision Range Range Upper & lower levels Validation->Range Robustness Robustness Insensitive to small variations Validation->Robustness

Caption: Key validation characteristics for a quantitative analytical method.

Conclusion

For the purity determination of amines, quantitative NMR is an exceptionally powerful and reliable technique. Its standing as a primary method provides a direct route to an accurate purity value without the need for an analyte-specific reference standard, a significant advantage in both research and quality control settings.[1][14] The technique's high specificity, structural information content, and non-destructive nature further distinguish it from alternatives like HPLC and titration. By implementing a carefully designed and validated workflow, scientists can leverage qNMR to generate authoritative, high-confidence purity data, ensuring the integrity and quality of their materials.

References

  • Quantitative Nuclear Magnetic Resonance (qNMR)
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid - Benchchem.
  • QNMR – a modern altern
  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice - AZoM.
  • What is qNMR and why is it important? - Mestrelab Resources.
  • What is qNMR (quantitative NMR) ?
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy - Benchchem.
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS - [Source not explicitly named, likely a company white paper].
  • Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) - FUJIFILM Wako Chemicals Europe GmbH.
  • A Guide to Quantit
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - ResolveMass Labor
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Public
  • A Comparative Guide to Purity Validation of 9-Aminononanoic Acid: Titr
  • Internal Standard for qNMR (Calibration Standard for qNMR) - FUJIFILM Wako Chemicals Europe GmbH.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Ethylpiperidin-1-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(2-Ethylpiperidin-1-yl)propan-1-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。